4-(4-Butylphenyl)aniline
Description
BenchChem offers high-quality 4-(4-Butylphenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Butylphenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-butylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGXDVIQTAEFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568513 | |
| Record name | 4'-Butyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60040-13-3 | |
| Record name | 4′-Butyl[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60040-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Butyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4'-tert-Butyl-4-biphenylamine: Structural Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
The compound 4'-(tert-butyl)-[1,1'-biphenyl]-4-amine (CAS: 5728-71-2), commonly referred to as 4'-tert-butyl-4-biphenylamine, is a highly versatile biaryl intermediate utilized extensively in modern organic synthesis and pharmaceutical development[1]. Featuring a rigid biphenyl core, a lipophilic tert-butyl group, and a reactive primary amine, this molecule serves as a foundational building block for advanced materials and targeted therapeutics. This whitepaper provides an in-depth technical analysis of its structural properties, a validated step-by-step methodology for its synthesis via Suzuki-Miyaura cross-coupling, and its critical role in the development of Kinesin Spindle Protein (KSP) inhibitors for oncology[2][3].
Chemical Identity and Structural Properties
The structural architecture of 4'-tert-butyl-4-biphenylamine is deliberately designed to offer both chemical reactivity and pharmacokinetic advantages. The primary amine at the 4-position acts as a versatile nucleophile, allowing for facile functionalization into amides, sulfonamides, or secondary/tertiary amines[4].
From a drug design perspective, the biphenyl core provides a rigid, extended
-
Steric Shielding: It blocks cytochrome P450-mediated oxidation at the highly reactive para position, thereby significantly improving the metabolic stability and pharmacokinetic half-life of the resulting drug candidate[2].
-
Lipophilicity: The bulky alkyl group increases the overall lipophilicity of the molecule, enhancing cellular membrane permeability[5].
Quantitative Data Summary
Table 1: Physicochemical Properties of 4'-tert-butyl-4-biphenylamine
| Property | Value |
| Chemical Name | 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine |
| CAS Registry Number | 5728-71-2 |
| Molecular Formula | C16H19N |
| Molecular Weight | 225.33 g/mol |
| InChI Key | QFFMMXMPHCYRSN-UHFFFAOYSA-N |
| Purity Standard | |
| Physical Form | Solid |
| Safety / Hazards | H315 (Skin Irritation), H319 (Eye Irritation) |
| Storage Conditions | Room temperature, inert atmosphere, dark place |
Data compiled from authoritative chemical supplier databases[1][5].
Synthesis and Mechanistic Pathways
The most reliable and high-yielding method for synthesizing 4'-tert-butyl-4-biphenylamine is the Palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromoaniline and 4-tert-butylphenylboronic acid[6][7]. This method is preferred due to its high chemoselectivity, tolerance of the unprotected primary amine, and mild reaction conditions.
Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl amine synthesis.
Experimental Protocol: Step-by-Step Methodology
To ensure a self-validating system, the following protocol incorporates in-process monitoring and rationalized reagent selection.
Objective: Synthesize 4'-tert-butyl-4-biphenylamine via Suzuki-Miyaura coupling[4][6].
Reagents:
-
4-bromoaniline (1.0 eq, limiting reagent)
-
4-tert-butylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.05 eq) -
Potassium carbonate (K
CO ) (2.0 eq) -
Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v)
Procedure:
-
Solvent Degassing: To a round-bottom flask, add the Toluene/Ethanol/Water mixture. Sparge with Argon for 30 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
-
Reagent Loading: Add 4-bromoaniline and 4-tert-butylphenylboronic acid to the degassed solvent. Stir until a uniform suspension is achieved.
-
Base Activation: Add K
CO . Causality: The base is critical as it coordinates with the boronic acid to form a negatively charged boronate complex, significantly increasing the nucleophilicity of the organic group for the subsequent transmetalation step[6]. -
Catalyst Introduction: Quickly add Pd(PPh
) under a positive stream of Argon. -
Reflux & Monitoring: Heat the reaction mixture to 90–100 °C and reflux for 12–18 hours. Monitor conversion via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1). The disappearance of the 4-bromoaniline spot validates reaction completion.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and partition with water. Extract the aqueous layer twice with ethyl acetate. Wash combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/Ethyl Acetate) to afford the pure product as a solid[4][7].
Table 2: Suzuki-Miyaura Reaction Optimization Parameters
| Parameter | Standard Condition | Alternative / Rationale |
| Aryl Halide | 4-Bromoaniline | 4-Iodoaniline (Faster oxidative addition, but higher cost) |
| Catalyst | Pd(PPh | Pd(OAc) |
| Base | K | Cs |
| Solvent System | Toluene/EtOH/H | Dioxane/H |
Applications in Drug Development: KSP Inhibitors
The most prominent application of 4'-tert-butyl-4-biphenylamine is its role as a core intermediate in the synthesis of Kinesin Spindle Protein (KSP) inhibitors [2][3]. KSP (also known as Eg5) is an ATPase motor protein strictly responsible for centrosome separation and bipolar mitotic spindle assembly during cell division. Because KSP is only expressed in proliferating cells, targeting it offers a mechanism to halt tumor growth without causing the severe peripheral neuropathy often associated with traditional microtubule-targeting agents like taxanes[2].
Mechanistic Role of the Biaryl Scaffold
Researchers have utilized 4'-tert-butyl-4-biphenylamine to synthesize novel ATP-competitive KSP inhibitors (distinct from allosteric loop 5 inhibitors like Ispinesib)[3]. The amine group of 4'-tert-butyl-4-biphenylamine is typically converted into a biphenyl sulfamide or a complex heterocyclic derivative. The bulky biaryl system is perfectly contoured to bind deeply within the induced-fit ATP-binding pocket of the KSP motor domain, locking the enzyme in an inactive state[2].
Mechanism of action for KSP inhibitors derived from 4'-tert-butyl-4-biphenylamine.
When the derivative binds to KSP, it uncouples the energy of ATP hydrolysis from the directed mechanical force required to move along microtubules. This failure in spindle pole separation triggers the spindle assembly checkpoint, leading to prolonged mitotic arrest and, ultimately, tumor cell apoptosis[3].
Applications in Materials Science
Beyond pharmaceuticals, the extended
References
Sources
- 1. 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine | 5728-71-2 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. karger.com [karger.com]
- 5. 4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine | 5728-71-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. epdf.pub [epdf.pub]
- 8. Buy 4-Bromo-2,6-difluoroaniline | 67567-26-4 [smolecule.com]
Structural and Functional Divergence: A Comparative Analysis of 4-(4-Butylphenyl)aniline and 4-Butylaniline
Executive Summary
In the fields of organic electronics and targeted pharmacology, the structural extension of an aromatic core dictates a molecule's physicochemical fate. This whitepaper provides an in-depth technical distinction between 4-butylaniline (4-BA) —a monomeric aromatic amine—and 4-(4-butylphenyl)aniline (4-BPA) —an extended biphenyl derivative. By analyzing the causality behind their electronic properties, we demonstrate why the addition of a single phenyl ring shifts a compound's utility from a reversible biological inhibitor to a high-performance optoelectronic material, while simultaneously introducing severe genotoxic liabilities.
Physicochemical Properties & Structural Causality
The fundamental distinction between 4-BA and 4-BPA lies in the degree of
Table 1: Quantitative Physicochemical Comparison
| Property | 4-Butylaniline (4-BA) | 4-(4-Butylphenyl)aniline (4-BPA) |
| Structural Core | Monomeric Benzene | Extended Biphenyl |
| Molecular Formula | ||
| Molecular Weight | 149.23 g/mol | 225.33 g/mol |
| Boiling Point | 261.0 °C [1] | > 350 °C (Extrapolated) |
| Melting Point | -14.0 °C [1] | > 50 °C (Solid) [3] |
| LogP (Lipophilicity) | 2.99[1] | ~ 4.8 - 5.0 |
| Primary Application | Retinoid Cycle Inhibitor [2] | Hole Transport Layer (OLED) [5] |
Causality Insight: The low melting point of 4-BA (-14.0 °C) makes it a highly mobile liquid suitable for liquid-phase synthesis and rapid cellular diffusion. Conversely, the planar biphenyl structure of 4-BPA drives strong intermolecular
Electronic Properties and Application Divergence
The extension of the conjugated system directly impacts the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Material Science: Radical Cation Stability
In 4-BPA and its triarylamine derivatives, the extended biphenyl system lowers the ionization potential. When oxidized, the resulting radical cation (hole) is stabilized by resonance across both aromatic rings. This makes biphenyl amine derivatives ideal precursors for Hole Transport Layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. For example, derivatives like 4-bromo-N-(4-bromophenyl)-N-(4-sec-butylphenyl)aniline are polymerized to create TFB, a standard robust HTL material [5].
Biological Pharmacology: Retinoid Cycle Inhibition
Lacking the extended conjugation, 4-BA does not stabilize radical cations efficiently enough for optoelectronics. Instead, its compact, lipophilic structure allows it to act as a highly specific mammalian retinoid cycle inhibitor. It functions by reversibly suppressing the recovery of the outward
Fig 1. Divergent application and toxicity pathways based on aromatic core extension.
Mechanistic Pathways & Toxicological Reactivity
While the biphenyl core of 4-BPA is advantageous for electronics, it introduces severe biological liabilities. 4-Aminobiphenyls are classified as Group 1 human carcinogens, primarily causing urothelial and bladder cancers [4].
The Causality of Toxicity: The planar nature of the biphenyl system allows it to fit perfectly into the active site of hepatic Cytochrome P450 (CYP450) enzymes. CYP450 oxidizes the primary amine to an N-hydroxy derivative. Subsequent Phase II esterification and cleavage yield a highly electrophilic aryl nitrenium ion . This ion covalently binds to guanine residues in DNA, forming bulky adducts that disrupt replication [4]. 4-BA, lacking the planar extended system, is metabolized differently and does not form these specific, highly stable intercalating adducts.
Fig 2. CYP450-mediated metabolic activation of biphenyl amines into genotoxic DNA adducts.
Self-Validating Experimental Protocols
To rigorously evaluate these compounds in their respective domains, researchers must employ self-validating workflows. Below are the standard methodologies for characterizing both molecules.
Protocol A: Electrochemical Profiling of 4-BPA Derivatives (Cyclic Voltammetry)
Objective: Determine the HOMO energy level to validate suitability for OLED hole transport layers.
-
Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous dichloromethane (DCM).-
Causality:
provides a wide electrochemical window. Anhydrous conditions are critical because trace water will nucleophilically attack and quench the amine radical cation, artificially truncating the oxidation wave.
-
-
Cell Assembly: Utilize a three-electrode setup: Glassy carbon (working), Platinum wire (counter), and
(reference). -
Analyte Addition: Introduce 1.0 mM of the 4-BPA derivative into the cell. Purge with
for 10 minutes to remove dissolved oxygen. -
Scanning: Sweep the potential from -0.5 V to +1.5 V at a scan rate of 50 mV/s.
-
Internal Calibration (Validation Step): Spike the solution with 1.0 mM Ferrocene (
).-
Self-Validation Checkpoint: The
redox couple must appear at exactly ~0.40 V vs SCE. If this peak drifts, the reference electrode is compromised, and the calculated HOMO level is invalid. The run must be aborted and the electrode recalibrated.
-
Protocol B: In Vitro Retinoid Cycle Inhibition Assay for 4-BA
Objective: Quantify the suppression of the Early Receptor Current (ERC) [2].
-
Cell Culture: Culture HEK293S cells expressing opsins in a controlled environment (37°C, 5%
). -
Loading: Incubate the cells with Vitamin A and 11-cis-retinal to establish a baseline outward
component of the ERC. -
Inhibitor Introduction: Perfuse the cellular matrix with a 10
solution of 4-butylaniline (4-BA) in a physiological buffer. -
Electrophysiological Recording: Measure the charge motion associated with rhodopsin bleaching using patch-clamp techniques.
-
Washout (Validation Step): Perfuse the cells with a 4-BA-free buffer for 15 minutes.
-
Self-Validation Checkpoint: The
component must recover to of its pre-incubation baseline. If recovery fails, the suppression is due to non-specific cytotoxicity or membrane disruption rather than targeted retinoid cycle inhibition, invalidating the compound's specific pharmacological efficacy.
-
References
- Chemsrc. "4-Butylaniline | CAS#:104-13-2 | Chemsrc".
- Santa Cruz Biotechnology. "4-Butylaniline | CAS 104-13-2 | SCBT".
- PubChem. "4-Aminobiphenyl | C12H11N | CID 7102".
- Wikipedia. "4-Aminobiphenyl".
- Ossila. "4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline".
Thermodynamic and Empirical Solubility Profiling of 4-(4-Butylphenyl)aniline in Organic Solvents: A Technical Guide for Process Chemists
Executive Summary & Physicochemical Profiling
As a Senior Application Scientist, navigating the solvation thermodynamics of complex organic intermediates is foundational to scalable process chemistry. 4-(4-Butylphenyl)aniline (often utilized in industrial applications via its tert-butyl isomer, CAS 5728-71-2)[1], is a high-value building block extensively used in the synthesis of organic light-emitting diodes (OLEDs), hole-transporting materials, and active pharmaceutical ingredients.
With a molecular weight of 225.33 g/mol and a chemical formula of C₁₆H₁₉N, the molecule presents a dual-character solvation challenge. Its architecture consists of a highly lipophilic, extended
Thermodynamic Causality of Solvation (Hansen Solubility Parameters)
To predict and manipulate the solubility of 4-(4-Butylphenyl)aniline, we must move beyond the simplistic "like dissolves like" heuristic and apply the Hansen Solubility Parameter (HSP) framework[2][3]. The cohesive energy density of the solute is deconstructed into three specific intermolecular forces:
-
Dispersion Forces (
) : Dominated by the non-polar butyl chain and the biphenyl rings. -
Polar Interactions (
) : Driven by the distinct dipole moment generated by the electronegative nitrogen atom of the aniline moiety. -
Hydrogen Bonding (
) : The primary amine acts as both a hydrogen-bond donor (via the N-H protons) and an acceptor (via the nitrogen lone pair).
For spontaneous dissolution to occur, the "Hansen distance" (
Hansen Solubility Parameter (HSP) interaction logic for 4-(4-Butylphenyl)aniline.
Quantitative Solubility Data in Organic Solvents
Based on the thermodynamic behavior of closely related structural analogs such as 4-aminobiphenyl (CAS 92-67-1) and standard aniline derivatives[4][5][6], the table below summarizes the expected thermodynamic solubility ranges for 4-(4-Butylphenyl)aniline at 25°C.
| Solvent Class | Specific Solvent | Estimated Solubility at 25°C (mg/mL) | Mechanistic Solvation Rationale |
| Non-Polar | n-Hexane | < 5 | Solvation is limited strictly to dispersion forces; the energetic penalty of the unsolvated amine prevents dissolution. |
| Non-Polar | Toluene | 20 - 45 | Favorable |
| Polar Aprotic | Dichloromethane (DCM) | > 100 | Near-perfect HSP alignment. The solvent effectively disrupts the crystal lattice while solvating both the core and the amine. |
| Polar Aprotic | Tetrahydrofuran (THF) | > 100 | The oxygen atom in THF acts as a strong H-bond acceptor, perfectly complementing the H-bond donor capacity of the aniline protons. |
| Polar Protic | Methanol / Ethanol | 10 - 35 | Moderate solubility. While capable of H-bonding, the highly polar nature of short-chain alcohols clashes with the bulky, hydrophobic butylbiphenyl core[4][7]. |
| Aqueous | Water | < 0.1 | The massive hydrophobic surface area of the biphenyl and butyl groups prevents hydration, leading to near-total insolubility[4]. |
Experimental Workflow: Self-Validating Solubility Determination
In process chemistry, relying on visual solubility estimates is a critical failure point. Solubility is a thermodynamic equilibrium, not a kinetic event. To generate reliable data for scale-up, I employ the following self-validating gravimetric/HPLC-UV protocol. The built-in 48-hour/72-hour validation loop ensures that the system has overcome the solid-state lattice energy and reached true thermodynamic equilibrium.
Step-by-Step Protocol
-
Saturation : Dispense 1.0 mL of the target organic solvent into a 2.0 mL amber glass HPLC vial. Add an excess of 4-(4-Butylphenyl)aniline (approximately 150–200 mg).
-
Causality: Amber glass is mandatory because aniline derivatives are prone to photo-oxidation, which can generate colored impurities (e.g., azo compounds) that skew UV quantification[5].
-
-
Thermal Equilibration : Seal the vial and place it in a temperature-controlled thermomixer set precisely to 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours.
-
Causality: 48 hours provides sufficient kinetic energy to overcome the crystal lattice forces, ensuring the chemical potential of the solid phase equals that of the dissolved solute.
-
-
Primary Phase Separation : Transfer the suspension to a microcentrifuge and spin at 10,000 × g for 15 minutes at 25°C.
-
Causality: Centrifugation is vastly superior to direct filtration for primary separation. High-surface-area filters can non-specifically adsorb lipophilic solutes, artificially lowering the measured concentration.
-
-
Secondary Filtration : Carefully aspirate the clarified supernatant and pass it through a 0.22 µm PTFE syringe filter. PTFE is selected for its broad chemical resistance to aggressive solvents like DCM and THF.
-
Quantification : Dilute the filtrate volumetrically (e.g., 1:100) in a compatible mobile phase. Analyze via HPLC-UV at
= 254 nm against a pre-established 5-point calibration curve. -
The Self-Validation Loop : Repeat the sampling and quantification process at 72 hours. If the concentration variance between the 48h and 72h time points is
, the data is validated as true thermodynamic solubility rather than a transient supersaturated state.
Self-validating experimental workflow for determining thermodynamic solubility.
Mechanistic Insights for Process Scale-Up
When utilizing 4-(4-Butylphenyl)aniline in catalytic cycles—such as Buchwald-Hartwig aminations to synthesize triarylamines for OLEDs—solvent selection dictates reaction kinetics. Polar aprotic solvents (THF, DMF, Toluene) are the industry standard[8]. They not only exhibit high solvency for the biphenylamine substrate but also stabilize the transition states of organometallic palladium catalysts without competitively coordinating to the metal center.
Conversely, while protic solvents like ethanol can dissolve the compound at elevated temperatures[4][7], they are generally avoided during the reaction phase due to catalyst quenching. However, this steep temperature-dependent solubility curve in alcohols makes them exceptional anti-solvents for the final purification and crystallization of the product.
References
-
PubChem . "4'-(1,1-Dimethylethyl)[1,1'-biphenyl]-4-amine | C16H19N - PubChem". National Institutes of Health. Available at:[Link]
-
ChemBK . "Aniline - Physico-chemical Properties". ChemBK. Available at:[Link]
-
Cheméo . "Chemical Properties of Aniline (CAS 62-53-3)". Cheméo. Available at:[Link]
-
Journal of Chemical & Engineering Data . "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter". ACS Publications. Available at:[Link]
-
Preprints.org . "Free Surface Energy and Hansen Solubility Parameters Vector Field". Preprints. Available at:[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. preprints.org [preprints.org]
- 4. 4-Aminobiphenyl | 92-67-1 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Aniline (CAS 62-53-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Aniline CAS#: 62-53-3 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 4-(4-Butylphenyl)aniline Characterization & Application
The following technical guide details the physicochemical properties, synthesis, and characterization protocols for 4-(4-Butylphenyl)aniline (also known as 4'-butyl-4-biphenylamine ), a critical intermediate in the synthesis of liquid crystals and advanced organic materials.
Executive Summary
4-(4-Butylphenyl)aniline (CAS: 37909-96-9 for n-butyl; CAS: 5728-71-2 for tert-butyl analog) is a biphenylamine derivative primarily utilized as a precursor for cyanobiphenyl liquid crystals (such as 4CB and 5CB) and hole-transport materials in OLEDs. Its structural duality—combining a rigid biphenyl core with a flexible alkyl tail—imparts unique thermodynamic behaviors, often manifesting in complex phase transitions (crystal
This guide provides researchers with validated physical property data, thermodynamic analysis, and rigorous experimental protocols for the synthesis and characterization of this compound.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
Critical Distinction: Researchers must distinguish between the n-butyl isomer (linear chain, liquid crystal precursor) and the tert-butyl isomer (bulky group, standard organic intermediate).
Table 1: Physicochemical Data Profile[9]
| Property | 4'-n-Butyl-4-biphenylamine | 4'-tert-Butyl-4-biphenylamine |
| CAS Number | 37909-96-9 (Isomer specific) | 5728-71-2 |
| IUPAC Name | 4'-butyl[1,1'-biphenyl]-4-amine | 4'-(tert-butyl)[1,1'-biphenyl]-4-amine |
| Molecular Formula | C | C |
| Molecular Weight | 225.33 g/mol | 225.33 g/mol |
| Physical State (RT) | Low-melting solid / Viscous liquid | Crystalline Solid |
| Melting Point (MP) | 50 – 80 °C (Method dependent)* | 98 – 102 °C (Predicted/Analog) |
| Boiling Point (BP) | ~380 °C (Predicted @ 760 mmHg) | ~360 °C (Predicted @ 760 mmHg) |
| Solubility | Soluble in DCM, Toluene, THF | Soluble in DCM, Ethanol, Acetone |
| pKa (Conjugate Acid) | ~4.3 – 4.5 | ~4.4 |
*Note: The n-butyl isomer often exhibits a broad melting range due to potential mesophase formation (smectic/nematic) before clearing to an isotropic liquid. Pure crystalline samples typically melt near the upper bound.
Thermodynamic Analysis & Phase Behavior
For applications in liquid crystals, the Melting Point is not a singular event but part of a phase transition sequence. The n-butyl derivative acts as a "mesogen," where the amine terminus provides a dipole and the butyl tail provides flexibility.
Phase Transition Sequence (n-Butyl Isomer)
-
Crystalline Phase (K): Highly ordered solid at low temperatures.
-
Melting (T
): Transition from Crystal Smectic/Nematic (if mesogenic) or Isotropic Liquid. -
Clearing Point (T
): Transition from Liquid Crystal Isotropic Liquid (if LC phases exist).
Experimental Insight: Impurities (e.g., residual nitro-precursor) drastically depress T
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: To determine accurate melting points and detect mesophases.
-
Sample Prep: Weigh 2–5 mg of dried 4-(4-Butylphenyl)aniline into an aluminum pan. Crimp with a pinhole lid (to allow outgassing of traces).
-
Equilibration: Hold at 0°C for 5 minutes.
-
Heating Cycle 1: Ramp 10°C/min to 150°C. (Erases thermal history).
-
Cooling: Ramp 10°C/min to 0°C. (Induces crystallization).
-
Heating Cycle 2: Ramp 5°C/min to 150°C. Record T
from this cycle. -
Analysis: The onset of the endothermic peak is the melting point. A second, smaller peak at higher temperature indicates a Liquid Crystal
Isotropic transition.
Protocol B: Synthesis via Suzuki-Miyaura Coupling
Objective: High-purity synthesis avoiding nitro-reduction byproducts.
-
Reagents: 4-Bromoaniline (1.0 eq), 4-Butylphenylboronic acid (1.2 eq), Pd(PPh
) (3 mol%), K CO (2.0 eq). -
Solvent: Toluene:Ethanol:Water (4:1:1). De-gas with Argon for 30 mins.
-
Reaction: Reflux at 90°C for 12–16 hours under inert atmosphere.
-
Workup: Extract with Ethyl Acetate, wash with brine. Dry over Na
SO . -
Purification: Column chromatography (Hexane:EtOAc 8:2). Recrystallize from Ethanol to remove Pd traces.
Workflow Visualization
The following diagram outlines the logical flow from synthesis to characterization, highlighting critical decision points for researchers.
Caption: Workflow for the synthesis, purification, and thermal validation of 4-(4-Butylphenyl)aniline.
Applications & Significance
-
Liquid Crystal Displays (LCDs):
-
Acts as the immediate precursor to 4-Cyano-4'-butylbiphenyl (4CB) via the Sandmeyer reaction (diazotization followed by cyanation).
-
The butyl chain length is critical; n=4 provides a specific balance of nematic range and viscosity.
-
-
OLED Materials:
-
Used as a core building block for triarylamine hole-transport layers (HTL). The butyl group improves solubility in organic solvents, enabling spin-coating processes.
-
-
Self-Assembled Monolayers (SAMs):
-
The amine headgroup binds to gold or silica surfaces, while the biphenyl-butyl tail creates a hydrophobic, ordered surface.
-
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H351 (Suspected of causing cancer - typical of aromatic amines).
-
Storage: Store under Argon/Nitrogen at 2–8°C. Amines oxidize (turn brown) upon air exposure, which lowers the melting point and destroys liquid crystalline properties.
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters. (Seminal work on cyanobiphenyls derived from this amine).
-
PubChem Compound Summary. (2024). 4-Aminobiphenyl (Core Structure Data). National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. (2024). Thermochemical Data for Biphenyl Derivatives. [Link]
The Serendipitous Discovery of Cyanobiphenyls: A Technical Guide to the Heart of Modern Displays
A Foreword on the Topic: While the initial query focused on 4'-butyl-4-biphenylamine, historical and scientific records overwhelmingly point to the paramount importance of a closely related class of compounds, the 4-cyano-4'-alkylbiphenyls , in the revolution of liquid crystal displays (LCDs). This guide, therefore, centers on the story and science of these pivotal materials, most notably 4-cyano-4'-pentylbiphenyl (5CB) , to provide a technically accurate and historically significant account of the dawn of the LCD era.
Introduction: The Quest for a Stable Mesophase
The journey to the ubiquitous flat-panel displays of today was not a direct path but rather a winding road of scientific curiosity, persistent research, and a touch of serendipity. The very existence of a "fourth state of matter," the liquid crystal phase, was a scientific curiosity for much of the late 19th and early 20th centuries. These materials exhibited the fluidity of a liquid while maintaining the long-range orientational order of a crystalline solid. Early liquid crystal materials were often unstable, required high operating temperatures, and were unsuitable for the burgeoning field of electronics. The challenge was clear: to synthesize a compound that was chemically and photochemically stable, colorless, and possessed a nematic liquid crystal phase at ambient room temperature. This challenge was met in the early 1970s, not with 4'-butyl-4-biphenylamine, but with the groundbreaking discovery of the cyanobiphenyls at the University of Hull, a discovery that would unlock the potential of liquid crystal display technology and reshape the world of information display.
The Pioneering Work of George William Gray and the University of Hull
At the heart of this discovery was Professor George William Gray and his research group at the University of Hull in the United Kingdom.[1][2] Gray was a leading figure in the field, having already authored the seminal book "Molecular Structure and Properties of Liquid Crystals" in 1962.[2] In the early 1970s, funded by the UK Ministry of Defence, Gray's team embarked on a systematic investigation into new liquid crystal materials with the explicit goal of creating stable, room-temperature nematic liquid crystals for display applications.[3]
The prevailing wisdom at the time focused on molecules with a central linking group between two phenyl rings. However, Gray's key insight was to eliminate this often-unstable linkage, leading him to investigate the biphenyl system.[1] This, combined with the strategic addition of a terminal cyano (-C≡N) group to enhance the dipole moment and a flexible alkyl chain to lower the melting point, proved to be the recipe for success.
In 1972, this systematic approach led to the synthesis of 4-cyano-4'-pentylbiphenyl (5CB) by Gray, Ken Harrison, and J.A. Nash.[3] This compound exhibited a stable nematic phase between 22.5 °C and 35.0 °C, a range that encompassed typical room temperatures.[3] This was the breakthrough the electronics industry had been waiting for. The discovery was published in the journal Electronics Letters in 1973, a paper that is now considered a landmark in the history of materials science.
The Molecular Architecture of Success: 4-Cyano-4'-pentylbiphenyl (5CB)
The remarkable properties of 5CB and its homologues stem directly from their molecular structure. The molecule can be deconstructed into three key components:
-
A rigid biphenyl core: This provides the rod-like shape essential for the formation of the nematic phase, where the molecules align in a common direction.
-
A terminal cyano group (-C≡N): This highly polar group creates a strong dipole moment along the long axis of the molecule. This large positive dielectric anisotropy is crucial for the operation of twisted nematic displays, allowing the molecules to be easily reoriented by an external electric field.
-
A flexible pentyl chain (-C5H11): This non-polar alkyl chain disrupts the close packing of the molecules in the solid state, lowering the melting point and enabling the liquid crystal phase to exist at room temperature.
Caption: Molecular structure of 4-cyano-4'-pentylbiphenyl (5CB).
Experimental Protocols: Synthesizing the Future of Displays
The synthesis of 4-cyano-4'-pentylbiphenyl and its analogues was a critical aspect of the research at Hull. The ability to produce these materials in high purity was essential for their application in electronic devices. Below is a representative, multi-step synthesis protocol based on the principles developed by Gray's group and subsequent refinements.
Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)
This synthesis involves the creation of a 4-alkyl-4'-bromobiphenyl intermediate followed by cyanation.
Step 1: Friedel-Crafts Acylation of Biphenyl
-
Materials: Biphenyl, pentanoyl chloride, anhydrous aluminum chloride, dichloromethane (DCM).
-
Procedure:
-
Dissolve biphenyl in dry DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add anhydrous aluminum chloride to the solution while stirring.
-
Add pentanoyl chloride dropwise from the dropping funnel.
-
Allow the reaction mixture to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-pentanoylbiphenyl.
-
Step 2: Wolff-Kishner Reduction of the Ketone
-
Materials: 4-Pentanoylbiphenyl, hydrazine hydrate, potassium hydroxide, diethylene glycol.
-
Procedure:
-
Combine the crude 4-pentanoylbiphenyl, hydrazine hydrate, and potassium hydroxide in diethylene glycol in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux for several hours.
-
Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.
-
Continue to heat at a higher temperature for several more hours.
-
Cool the reaction mixture, add water, and extract the product with a suitable solvent (e.g., toluene).
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-pentylbiphenyl.
-
Step 3: Bromination of 4-Pentylbiphenyl
-
Materials: 4-Pentylbiphenyl, N-bromosuccinimide (NBS), carbon tetrachloride.
-
Procedure:
-
Dissolve 4-pentylbiphenyl in carbon tetrachloride in a round-bottom flask.
-
Add NBS and a radical initiator (e.g., AIBN).
-
Reflux the mixture with stirring for several hours.
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with sodium thiosulfate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude 4-bromo-4'-pentylbiphenyl.
-
Step 4: Cyanation of 4-Bromo-4'-pentylbiphenyl
-
Materials: 4-Bromo-4'-pentylbiphenyl, copper(I) cyanide, N,N-dimethylformamide (DMF).
-
Procedure:
-
Combine 4-bromo-4'-pentylbiphenyl and copper(I) cyanide in DMF in a round-bottom flask.
-
Heat the mixture to reflux for several hours under an inert atmosphere.
-
Cool the reaction mixture and pour it into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable solvent (e.g., toluene).
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-cyano-4'-pentylbiphenyl.
-
Purification: The final product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain high-purity 5CB.
Caption: Synthetic workflow for 4-cyano-4'-pentylbiphenyl (5CB).
Characterization and Physical Properties
The successful synthesis of 5CB and its homologues was followed by extensive characterization to understand their physical and electro-optical properties. These properties are critical for their application in display devices.
| Property | 4-Cyano-4'-pentylbiphenyl (5CB) | 4-Cyano-4'-heptylbiphenyl (7CB) |
| Molecular Formula | C₁₈H₁₉N | C₂₀H₂₃N |
| Molar Mass | 249.35 g/mol | 277.41 g/mol |
| Crystal to Nematic Transition (°C) | 22.5[3] | 30.0 |
| Nematic to Isotropic Transition (°C) | 35.0[3] | 42.8 |
| Density (g/cm³ at 25°C) | 1.022[3] | ~1.01 |
| Birefringence (Δn at 589 nm, 25°C) | ~0.18 | ~0.17 |
| Dielectric Anisotropy (Δε at 1 kHz, 25°C) | +11.5 | +10.6 |
| Rotational Viscosity (mPa·s at 20°C) | 28[3] | ~40 |
The Twisted Nematic Effect: How Cyanobiphenyls Enabled the LCD
The discovery of stable, room-temperature nematic liquid crystals with strong positive dielectric anisotropy, like 5CB, was the key that unlocked the twisted nematic (TN) effect, the fundamental principle behind most early LCDs.
In a TN cell, the liquid crystal material is sandwiched between two glass plates with transparent electrodes. The inner surfaces of the glass are treated with a polymer alignment layer that is rubbed to create microscopic grooves. The two plates are assembled so that the rubbing directions are at a 90-degree angle to each other. This forces the rod-like liquid crystal molecules to align with the rubbing direction at each surface, creating a 90-degree twist in the molecular orientation through the thickness of the cell.
When polarized light enters the cell, its polarization direction follows the twist of the liquid crystal molecules, rotating by 90 degrees as it passes through. A second polarizer, oriented parallel to the first, will then block this rotated light, making the display appear dark.
When an electric field is applied across the cell, the liquid crystal molecules, with their strong positive dielectric anisotropy, align themselves with the field, perpendicular to the glass plates. This removes the twisted structure. Now, the polarized light passes through without its polarization being rotated and is transmitted by the second polarizer, creating a bright spot. By patterning the electrodes, individual pixels can be switched on and off, forming images.
Caption: The principle of the twisted nematic liquid crystal display.
Conclusion: A Lasting Legacy
The discovery of 4-cyano-4'-pentylbiphenyl and the broader family of cyanobiphenyls at the University of Hull was a watershed moment in the history of technology. It was a triumph of systematic chemical synthesis and a deep understanding of structure-property relationships. These materials provided the missing link that enabled the development of low-power, portable, and flat-panel displays, which have had a profound impact on society. From digital watches and calculators to laptops and flat-screen televisions, the legacy of George Gray's work is all around us. This in-depth guide has aimed to provide not only the historical context but also the core technical details that made this revolution possible, offering a valuable resource for researchers and scientists in the fields of materials science and drug development.
References
- Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130–131.
-
Wikipedia. (2024). 4-Cyano-4'-pentylbiphenyl. [Link]
-
Goodby, J. W., & Cowling, S. J. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 849. [Link]
-
University of Hull. (2023). Professor George Gray – The University of Hull scientist behind LCD Technology. [Link]
-
Wikipedia. (2024). George Gray (chemist). [Link]
-
PubChem. (2024). 4-Cyano-4'-pentylbiphenyl. [Link]
-
Taylor & Francis Online. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB. [Link]
-
ResearchGate. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. [Link]
- Arakawa, Y., et al. (2025). Synthesis and examination of alkylcyanobiphenyl mesogens with a single fluorine atom at specific locations in the tail. Liquid Crystals, 1-15.
-
Taylor & Francis Online. (2024). 5CB – Knowledge and References. [Link]
- Ratna, B. R., & Shashidhar, R. (1976).
Sources
Methodological & Application
Application Note: Protocol for the Suzuki-Miyaura Cross-Coupling of 4-Butylphenylboronic Acid with 4-Bromoaniline
Executive Summary
The Suzuki-Miyaura cross-coupling is a foundational transformation in modern drug discovery and materials science, enabling the robust construction of carbon-carbon bonds. This application note details a highly efficient, self-validating protocol for the synthesis of 4'-butyl-[1,1'-biphenyl]-4-amine via the palladium-catalyzed coupling of 4-bromoaniline and 4-butylphenylboronic acid. By leveraging optimized biphasic conditions, this methodology circumvents the need for amine protecting groups, thereby maximizing atom economy and reducing synthetic overhead.
Mechanistic Rationale & Experimental Design (E-E-A-T)
As an Application Scientist, it is critical to understand that successful cross-coupling is rarely a plug-and-play operation; it requires a deep understanding of the electronic and steric properties of the substrates.
Why Leave the Amine Unprotected?
Traditional synthetic routes often employ Boc or acetyl protection for primary amines. However, the Suzuki-Miyaura reaction is highly chemoselective and tolerant of protic functional groups[1]. Leaving the
Overcoming the Electronic Deactivation of 4-Bromoaniline: The para-amino group on 4-bromoaniline is strongly electron-donating via resonance. This increases the electron density on the aromatic ring, which thermodynamically stabilizes the C–Br bond and increases the activation energy required for the initial oxidative addition to the Pd(0) center[2]. To overcome this kinetic bottleneck, elevated reaction temperatures (80–100 °C) and highly active, sterically demanding bidentate phosphine ligands (e.g., dppf) are employed to drive the reaction forward[3].
The Critical Role of the Biphasic Solvent System:
The transmetalation step requires the boronic acid to be converted into a more nucleophilic "ate" complex (boronate). This is achieved using a mild inorganic base such as
Reaction Pathway & Catalytic Cycle
Suzuki-Miyaura catalytic cycle for 4-bromoaniline and 4-butylphenylboronic acid coupling.
Quantitative Optimization Data
The following table synthesizes quantitative yield data demonstrating the causality behind the chosen experimental parameters for electron-rich bromoanilines.
| Catalyst System | Temperature (°C) | Time (h) | Conversion / Yield (%) | Mechanistic Observation |
| 25 | 24 | < 20% | Low thermal energy limits oxidative addition of electron-rich Ar-Br[2]. | |
| 60 | 15 | 64% | Transmetalation is efficient, but oxidative addition lags. | |
| 80 | 12 | > 90% | Optimal thermal conditions for unprotected aniline derivatives. | |
| 100 | 1.5 | 98% | High temperature with active ligands allows ultra-low catalyst loading[3]. |
Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the synthesis at every stage.
Materials & Reagents
-
Aryl Halide: 4-Bromoaniline (1.0 equiv, 1.0 mmol, 172 mg)
-
Boronic Acid: 4-Butylphenylboronic acid (1.2 equiv, 1.2 mmol, 213 mg)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II),
(0.05 equiv, 5 mol%, 36 mg) -
Base: Potassium carbonate,
(2.5 equiv, 2.5 mmol, 345 mg) -
Solvents: 1,4-Dioxane (4 mL), Deionized Water (1 mL)
Step-by-Step Methodology
Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Step 1: Solvent Degassing (Critical Step) In a 10 mL Schlenk flask or a robust microwave reaction vial, combine 1,4-Dioxane (4 mL) and Deionized Water (1 mL). Degas the mixture by sparging with Argon or Nitrogen gas for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes and promotes the unwanted oxidative homocoupling of the boronic acid.
Step 2: Reagent Loading
Add 4-bromoaniline, 4-butylphenylboronic acid, and
Step 3: Catalyst Addition & Heating
Quickly add the
Step 4: Self-Validation & Reaction Monitoring Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent system. The disappearance of the lower-Rf 4-bromoaniline spot and the emergence of a highly UV-active, higher-Rf product spot validates reaction completion.
Step 5: Biphasic Workup
Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel and isolate the organic layer. Extract the remaining aqueous layer with Ethyl Acetate (2 x 10 mL).
Causality: The aqueous wash effectively removes the inorganic salts (
Step 6: Drying & Purification
Wash the combined organic layers with brine (15 mL), dry over anhydrous
Analytical Characterization
To validate the structural integrity of the synthesized product, the following spectroscopic markers should be confirmed:
-
H NMR (400 MHz,
): Look for the diagnostic aliphatic protons of the butyl chain ( ~0.95 t, 1.40 m, 1.65 m, 2.65 t), the broad singlet of the free amine ( ~3.70 br s, 2H), and the classic biphenyl aromatic signature consisting of two sets of AB quartets/doublets ( 6.75 – 7.50). -
LC-MS: Expected mass-to-charge ratio [M+H]
at m/z 226.1.
References
1.4[4] 2.3[3] 3.1[1] 4.6[6] 5.2[2] 6.5[5]
Sources
preparation of poly(triphenylamine) derivatives using 4-(4-Butylphenyl)aniline
Application Note: Advanced Synthesis of Poly(triphenylamine) (PTPA) Derivatives via 4-(4-Butylphenyl)aniline
Executive Summary
This guide details the protocol for synthesizing high-molecular-weight Poly(triphenylamine) (PTPA) derivatives using 4-(4-Butylphenyl)aniline as the primary building block. While oxidative coupling is historically used for polyanilines, this protocol utilizes Palladium-Catalyzed Buchwald-Hartwig Polycondensation . This method is selected for its superior control over regioselectivity, molecular weight distribution (PDI), and defect minimization—critical factors for Hole Transport Materials (HTM) in OLEDs and Perovskite Solar Cells (PSCs).
Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals transitioning into Bio-electronics.
Strategic Overview & Material Logic
Why 4-(4-Butylphenyl)aniline?
-
Solubility: The butyl chain (
) disrupts - stacking just enough to ensure solubility in common organic solvents (Chlorobenzene, Toluene) without compromising charge transport, a common failure point in unsubstituted PTPA. -
Conjugation Extension: The biphenyl core provides a deeper HOMO level compared to single-ring anilines, enhancing oxidative stability.
The Synthetic Strategy: The "Secondary Amine" Route
Direct polymerization of primary amines with dihalides often leads to branching or cross-linking. To ensure a linear, high-mobility polymer backbone, we employ a two-stage strategy:
-
Monomer Conditioning: Conversion of the primary amine to a secondary amine.
-
Polycondensation: C-N coupling of the secondary amine with a dibromide comonomer.
Workflow Visualization
The following diagram outlines the critical path from starting material to electronic-grade polymer.
Figure 1: Strategic workflow for the controlled synthesis of PTPA derivatives.
Detailed Protocols
Phase 1: Synthesis of the Secondary Amine Monomer
Objective: Transform the primary amine into a secondary amine to prevent cross-linking during polymerization.
Reaction:
Reagents & Stoichiometry:
| Component | Equiv. | Role |
| 4-(4-Butylphenyl)aniline | 1.0 | Nucleophile |
| Bromobenzene | 1.1 | Electrophile (Slight excess) |
| 0.01 | Pre-catalyst (1 mol%) | |
| BINAP | 0.02 | Ligand (Bidentate for stability) |
| NaOtBu | 1.4 | Base |
| Toluene | [0.2 M] | Solvent (Anhydrous) |
Procedure:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and cool under Argon flow.
-
Charging: Add
and BINAP. Add anhydrous toluene and stir at RT for 15 mins to form the active catalyst complex (solution turns deep orange/red). -
Addition: Add 4-(4-Butylphenyl)aniline, Bromobenzene, and NaOtBu.
-
Reaction: Heat to 100°C for 12-16 hours. Monitor via TLC (Hexane:Ethyl Acetate 10:1). The primary amine spot should disappear.
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Hexane or perform column chromatography.
-
Quality Check:
H NMR must show a single N-H peak (approx. 5.6-5.8 ppm) and no broad signal.
-
Phase 2: Buchwald-Hartwig Polycondensation
Objective: Polymerize the secondary amine with a dihalide to form the PTPA backbone.
Reaction:
Reagents & Stoichiometry:
| Component | Equiv. | Role |
| Sec-Amine (from Phase 1) | 1.0 | Monomer A |
| 4,4'-Dibromobiphenyl | 1.0 | Monomer B (Stoichiometry is critical!) |
| 0.02 | Catalyst (2 mol%) | |
| 0.08 | Ligand (Bulky, electron-rich) | |
| NaOtBu | 2.5 | Base |
| Toluene/Dioxane (4:1) | [0.1 M] | Solvent system |
Step-by-Step Protocol:
-
Stoichiometric Precision: Weigh Monomer A and Monomer B with >99.9% accuracy . Any deviation leads to low molecular weight (Carothers' equation).
-
Catalyst Prep: In a glovebox, mix
and in toluene. Note: is pyrophoric; handle as a solution or in a glovebox. -
Polymerization:
-
Combine monomers and base in the reaction vessel.
-
Add solvent (degassed).
-
Inject catalyst solution.
-
Heat to 110°C for 48-72 hours in the dark.
-
-
End-Capping (Crucial for Stability):
-
After 48h, add Bromobenzene (0.1 eq) and stir for 4h (Caps reactive amine ends).
-
Then add Diphenylamine (0.1 eq) and stir for 4h (Caps reactive bromide ends).
-
Why? Uncapped ends act as charge traps in electronic devices.
-
Phase 3: Purification (The "Electronic Grade" Standard)
Context: For OLEDs/PSCs, metal impurities must be <50 ppm. Simple precipitation is insufficient.
Soxhlet Extraction Workflow:
Figure 2: Purification sequence to isolate high-MW polymer and remove impurities.
-
Precipitation: Pour the reaction mixture into excess Methanol (10x volume) under vigorous stirring.
-
Soxhlet Sequence:
-
Methanol (24h): Removes inorganic salts and base residues.
-
Acetone (24h): Removes unreacted monomers.
-
Hexane (24h): Removes low molecular weight oligomers (critical for PDI control).
-
Chloroform (Extraction): The high-MW polymer dissolves here. Collect this fraction.
-
-
Metal Scavenging: Treat the Chloroform fraction with a Pd-scavenger (e.g., sodium diethyldithiocarbamate or commercial silica-thiol scavengers) for 12h, then filter.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Stoichiometric imbalance or moisture. | Re-purify monomers (sublimation recommended). Ensure strictly anhydrous conditions. |
| Insolubility (Gelation) | Cross-linking. | Reduce temperature to 80°C. Ensure |
| Dark Color (Impurity) | Pd residues or oxidation.[1] | Perform Pd-scavenging step. Ensure end-capping was sufficient. |
Translational Note: From Materials to Bio-Electronics
While this protocol targets optoelectronics, the resulting PTPA derivatives are gaining traction in bio-electronics (e.g., organic electrochemical transistors for sensing). For researchers in drug development:
-
Toxicity: Residual palladium is the primary toxicity concern. The Soxhlet + Scavenger protocol described above meets standard API limits for metal residues.
-
Functionalization: The "butyl" group can be replaced with carboxylate-terminated alkyl chains in Phase 1 to allow bioconjugation (e.g., attaching antibodies) for biosensing applications.
References
-
Buchwald-Hartwig Amination (Foundational)
-
PTAA Synthesis for Perovskites (Application)
- Heo, J. H., Im, S. H., & Seok, S. I. (2013). Efficient inorganic–organic hybrid heterojunction solar cells containing perovskite compound and polymeric hole conductors.
-
Catalyst-Transfer Polymerization (Mechanism)
- Bryan, Z. J., & McNeil, A. J. (2013). Conjugated Polymer Synthesis via Catalyst-Transfer Polycondensation. Macromolecules, 46(21), 8395–8405.
-
Poly-TPD Properties (Material Data)
-
Product Specification: Poly[N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)-benzidine].[4] Ossila / Sigma-Aldrich Technical Data Sheets.
-
Sources
4-(4-Butylphenyl)aniline as a building block for OLED materials
Application Note: 4-(4-Butylphenyl)aniline as a Core Scaffold for Soluble OLED Hole Transport Materials
Abstract
This technical guide details the utility of 4-(4-butylphenyl)aniline (CAS: 5728-71-2) as a primary building block for synthesizing high-mobility Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).[1][2] Unlike rigid, unsubstituted arylamines, the incorporation of the n-butyl alkyl chain confers critical solubility in non-chlorinated solvents (e.g., toluene, xylene) without disrupting the
Chemical Identity & Structural Advantages
4-(4-Butylphenyl)aniline acts as a " solubilizing anchor" in OLED molecular design.[1][2]
-
CAS Number: 5728-71-2 (also known as 4'-butyl[1,1'-biphenyl]-4-amine)[1][2][3]
-
Molecular Formula: C
H N[1]
Key Functional Benefits:
-
Solubility: The butyl chain disrupts excessive crystallinity, allowing the final HTM to be processed via solution methods (spin-coating, inkjet printing) or vacuum deposition with reduced phase separation.
-
Morphological Stability: It raises the glass transition temperature (
) compared to shorter alkyl chains, preventing film crystallization during device operation. -
Electronic Neutrality: The alkyl group is electronically inert, preserving the HOMO/LUMO levels of the core biphenyl/amine system.
Material Specifications & Pre-Synthesis QC
Before initiating synthesis, the starting material must meet strict quality controls to prevent catalyst poisoning.
| Parameter | Specification | Validation Method |
| Purity | > 98.0% | HPLC (C18 column, MeCN:H |
| Water Content | < 500 ppm | Karl Fischer Titration |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Halide Content | < 10 ppm | Ion Chromatography (Critical for Pd catalysis) |
Experimental Protocol: Synthesis of Symmetric Triarylamine HTM
Objective: Synthesize N,N'-Bis(4'-butyl[1,1'-biphenyl]-4-yl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (a soluble NPB analogue) using 4-(4-butylphenyl)aniline.[1][2]
Reaction Scheme Visualization
Caption: Figure 1. Synthetic pathway for the coupling of 4-(4-butylphenyl)aniline to an aryl halide core.
Step-by-Step Procedure
Reagents:
-
4,4'-Dibromobiphenyl (1.0 equiv)[1]
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd
(dba) ] (2 mol%)[1] -
Tri-tert-butylphosphine [P(
-Bu) ] (8 mol%) (Note: Use air-stable HBF salt if glovebox is unavailable, with extra base).[1][2] -
Sodium tert-butoxide (NaO
Bu) (3.0 equiv)[1][2] -
Anhydrous Toluene (0.1 M concentration)[1]
Workflow:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask under vacuum. Backfill with Argon (Ar) three times.[2]
-
Charging: Add the diamine, dibromide, Pd
(dba) , and NaO Bu against a counter-flow of Ar. -
Solvent Addition: Syringe in anhydrous toluene. Degas the solvent via sparging with Ar for 20 minutes prior to addition to remove dissolved O
(which quenches the catalyst). -
Ligand Addition: Add the P(
-Bu) solution last to prevent oxidation. -
Reaction: Heat to 110°C (reflux) for 12–18 hours. Monitor via TLC (Hexane:DCM 4:1).[2] The starting bromide spot should disappear.
-
Quench: Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with hot toluene.
-
Isolation: Concentrate the filtrate under reduced pressure. Precipitate the crude product by pouring the concentrated toluene solution into excess methanol (10:1 ratio MeOH:Toluene).
-
Yield Check: Collect the solid via filtration. Typical crude yield: 85–90%.[2]
Advanced Purification: Train Sublimation
For OLED applications, 99% purity is insufficient; 99.95%+ is required to prevent trap states and non-radiative recombination.
The Protocol:
-
Pre-Purification: Pass the crude solid through a short silica gel column (Eluent: Hexane/DCM gradient) to remove trace phosphine oxides and residual palladium.
-
Sublimation Setup: Load the material into a quartz boat within a multi-zone tube furnace connected to a turbomolecular pump.
-
Vacuum: Evacuate to
Torr. -
Thermal Gradient:
-
Harvest: Collect the crystalline band formed in the deposition zone. Discard the ash in the boat (non-volatiles) and the material at the far end (volatiles).
Device Integration & Architecture
The synthesized material functions as the Hole Transport Layer (HTL) . Its energy levels typically align with Indium Tin Oxide (ITO) and standard emitters.
Caption: Figure 2. Standard OLED architecture utilizing the 4-(4-butylphenyl)aniline derivative as the HTL.[1]
Performance Logic: The butyl group prevents the HTL from crystallizing under the thermal stress of device operation (Joule heating), thereby maintaining a pinhole-free amorphous film that ensures uniform current density.
Troubleshooting & Optimization
-
Low Yield in Synthesis: Often caused by "Catalyst Poisoning" from halide impurities in the starting aniline. Solution: Recrystallize the 4-(4-butylphenyl)aniline precursor from ethanol before use.
-
Darkening of Product: Indicates oxidation of the amine. Solution: Perform all workups rapidly and store the final product under Nitrogen in the dark.
-
Device Leakage Current: Caused by impure sublimation.[2] Solution: Repeat sublimation; ensure vacuum is
Torr.
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Buchwald-Hartwig)
-
OLED Device Physics & Purification
Sources
- 1. Impact of fluorine substitution position on triarylamine-based hole transport materials in perovskite solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. 4-Butylbiphenyl | C16H18 | CID 2775237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5728-71-2|4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine|BLD Pharm [bldpharm.com]
- 4. 4'-Nitro-4-biphenylamine | CAS#:1211-40-1 | Chemsrc [chemsrc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Advanced Application Note: Suzuki-Miyaura Cross-Coupling Protocols for Biphenyl Amine Synthesis
Strategic Overview & The "Free Amine" Challenge
Biphenyl structures are privileged scaffolds in drug discovery, frequently appearing in biologically active compounds and novel therapeutics[1]. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for their synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of boronic acid reagents[1].
However, synthesizing biphenyl amines directly from unprotected haloanilines or aminophenylboronic acids presents a unique chemical challenge. The Causality of the Challenge: Free primary amines are strong Lewis bases. They can coordinate directly to the palladium center, displacing essential phosphine ligands and forming highly stable, catalytically inactive Pd(II) complexes[2]. Furthermore, under basic cross-coupling conditions, the free amine can act as a nucleophile, leading to competitive Buchwald-Hartwig amination (undesired C-N bond formation) instead of the targeted C-C bond formation. Modern protocol design must strategically outcompete these side reactions.
Mechanistic Causality & Catalyst Selection
To prevent amine interference, the catalytic cycle must be highly efficient and sterically tuned.
-
Oxidative Addition: The C-X bond of the haloaniline must be rapidly cleaved. While standard catalysts like Pd(PPh₃)₄ are sufficient for iodo- and bromoanilines, chloroanilines possess a higher bond dissociation energy. Highly active, electron-rich ligands like XPhos are required to force the oxidative addition of C-Cl bonds[3].
-
Transmetalation: This step requires the activation of the boronic acid by an inorganic base (e.g., K₃PO₄ or Na₂CO₃) to form a reactive, electron-rich boronate complex
. This dictates the absolute necessity of a biphasic solvent system (e.g., 1,4-Dioxane/Water) to dissolve both the organic substrates and the inorganic base[1]. -
Reductive Elimination: Bulky dialkylbiarylphosphine ligands (like SPhos or XPhos) create intense steric crowding around the Pd center. This steric bulk accelerates the reductive elimination of the biphenyl amine product, rapidly regenerating the active Pd(0) catalyst before the free amine can poison the metal[3].
Fig 1. Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting key mechanistic steps.
Optimization of Reaction Parameters
The choice of halogen and the steric hindrance on the aniline dictates the optimal catalytic system. The following table synthesizes quantitative yield data based on the substrate class to guide reaction design[3][4].
| Substrate 1 (Electrophile) | Substrate 2 (Nucleophile) | Catalyst / Ligand System | Base & Solvent System | Temp / Time | Expected Yield |
| 4-Chloroaniline | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ / Dioxane:H₂O (4:1) | 100 °C / 12h | 80–90% |
| 3-Bromoaniline | 4-Tolylboronic acid | Pd(OAc)₂ (5 mol%) / SPhos (10 mol%) | K₂CO₃ / Toluene:H₂O (3:1) | 80 °C / 8h | >90% |
| 2-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / THF:H₂O (4:1) | 70 °C / 6h | 90–95% |
| ortho-Bromoaniline | Alkyl/Aryl boronic ester | CataCXium A Pd G3 (5 mol%) | K₃PO₄ / 2-MeTHF | 90 °C / 16h | 85–95% |
Self-Validating Experimental Protocol
This protocol is designed for the coupling of a generic haloaniline with an arylboronic acid. It incorporates strict in-process controls (IPCs) to ensure a self-validating workflow.
Fig 2. Self-validating experimental workflow for biphenyl amine synthesis and purification.
Step-by-Step Methodology:
Step 1: Reagent Preparation & Degassing (Critical Step)
-
Action: In a Schlenk flask or sealed microwave vial, combine the haloaniline (1.0 equiv) and arylboronic acid (1.2–1.5 equiv). The slight excess of boronic acid compensates for competitive protodeboronation side reactions[1]. Add the solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v).
-
Causality: Sparge the mixture with inert gas (N₂ or Argon) for at least 15 minutes. Why? Dissolved oxygen will irreversibly oxidize the active Pd(0) catalyst to Pd(II) and oxidize the phosphine ligands to phosphine oxides, immediately killing the catalytic cycle[1].
Step 2: Catalyst & Base Addition
-
Action: Under a positive flow of inert gas, add the inorganic base (e.g., K₃PO₄, 2.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos)[3].
-
Validation Check: The solution should typically be pale yellow to orange. If the solution turns black immediately upon addition, Pd(0) has agglomerated into "Pd black," indicating severe oxygen contamination or catalyst degradation.
Step 3: Reaction Execution & Monitoring
-
Action: Seal the vessel and heat to the target temperature (e.g., 80–100 °C) with vigorous stirring. Vigorous stirring is mandatory to ensure maximum interfacial surface area in the biphasic system[3].
-
Validation Check (IPC): After 2 hours, sample the organic layer. Analyze via LC-MS and TLC.
-
LC-MS: Confirm the disappearance of the haloaniline isotopic pattern and the appearance of the product mass
. -
TLC: Use a UV lamp (254 nm) to visualize aromatic rings. Stain the TLC plate with Ninhydrin and heat; a distinct color change (usually purple/brown) confirms the preservation of the primary amine group.
-
Step 4: Workup & Extraction
-
Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate the phases and extract the aqueous layer twice with Ethyl Acetate[1].
-
Causality: The biphenyl amine product is highly organic-soluble, while the inorganic salts (boric acid byproducts, potassium halides, and excess base) partition cleanly into the aqueous phase. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 5: Purification
-
Action: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).
-
Causality & Troubleshooting: Free amines heavily "tail" or streak on standard silica due to strong hydrogen bonding with acidic silanol groups. Solution: Add 1% Triethylamine (Et₃N) to your chromatography eluent to passivate the silica column, ensuring sharp product bands and high isolated yields.
References
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
functionalization of 4-(4-Butylphenyl)aniline for organic photovoltaics
Application Note: Strategic Functionalization of 4-(4-Butylphenyl)aniline for High-Efficiency Organic Photovoltaics
Executive Summary
This guide details the strategic functionalization of 4-(4-Butylphenyl)aniline (CAS: 142944-36-3), a critical biphenyl-amine building block, to synthesize high-mobility Hole Transport Materials (HTMs) for Organic Photovoltaics (OPV) and Perovskite Solar Cells (PSCs).
While standard HTMs like Spiro-OMeTAD are effective, they suffer from high cost and morphological instability. 4-(4-Butylphenyl)aniline offers a unique structural advantage: the biphenyl core provides electrochemical stability, while the para-butyl alkyl chain enhances solubility in non-halogenated solvents and promotes favorable
This protocol focuses on the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 4-(4-Butylphenyl)aniline to generate triarylamine-based HTMs. We provide a self-validating workflow from synthesis to device integration, ensuring "electronic-grade" purity (>99.9%) essential for minimizing trap states in photovoltaic devices.
Strategic Rationale & Mechanism
Why 4-(4-Butylphenyl)aniline?
In OPV design, the Hole Transport Layer (HTL) must align its Highest Occupied Molecular Orbital (HOMO) with the donor material (or perovskite valence band) while blocking electrons.
-
Solubility vs. Packing: The butyl chain is the "Goldilocks" length—long enough to ensure solubility in toluene/chlorobenzene for spin-coating, but short enough to prevent insulating the conductive core.
-
Defect Passivation: The nitrogen lone pair in the aniline derivative can passivate under-coordinated
defects at the perovskite interface, reducing non-radiative recombination.
Functionalization Pathway
The primary functionalization route is the conversion of the primary amine (
Figure 1: Strategic Functionalization Workflow
Caption: Workflow transforming the aniline precursor into a device-ready Hole Transport Material.
Detailed Protocol: Synthesis of HTM-BuPh via Buchwald-Hartwig Amination
Objective: Synthesize a generic Triarylamine HTM (referred to here as HTM-BuPh ) by coupling 4-(4-Butylphenyl)aniline with a dibromide core (e.g., 4,4'-Dibromobiphenyl).
Materials & Reagents
| Reagent | Equiv. | Role | Critical Specification |
| 4-(4-Butylphenyl)aniline | 2.2 | Nucleophile | Purity >98%; Dry under vacuum |
| 4,4'-Dibromobiphenyl | 1.0 | Electrophile | Recrystallized from Ethanol |
| Pd2(dba)3 | 0.02 | Catalyst | Stored in glovebox; dark red/purple |
| Tri-tert-butylphosphine ( | 0.08 | Ligand | 1.0 M in Toluene; Air sensitive |
| Sodium tert-butoxide (NaOtBu) | 3.0 | Base | Sublimed grade; White powder |
| Toluene | Solvent | Anhydrous (<50 ppm | [1] |
Experimental Procedure
Step 1: Inert Atmosphere Setup
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Cool under a stream of dry nitrogen.
-
Critical Check: Ensure all glassware is free of acetone residues, which can poison the Pd catalyst.
Step 2: Reagent Loading (Glovebox Recommended)
-
Charge the flask with 4,4'-Dibromobiphenyl (1.0 eq) and 4-(4-Butylphenyl)aniline (2.2 eq).
-
Add NaOtBu (3.0 eq).
-
Add Pd2(dba)3 (2 mol%) and P(tBu)3 (8 mol%).
-
Note: Pre-mixing the catalyst and ligand in a small vial of toluene for 5 mins before addition can enhance active species formation (
).
-
Step 3: Reaction
-
Add anhydrous Toluene (concentration ~0.1 M relative to bromide).
-
Heat the mixture to 110°C (oil bath temperature) with vigorous stirring.
-
Monitor reaction via TLC (Hexane:DCM 4:1).
-
Endpoint: Disappearance of dibromide and appearance of a highly fluorescent spot (blue/green under UV). Typical time: 12–24 hours.
-
Step 4: Work-up
-
Cool to room temperature.
-
Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
Protocol: Purification & Characterization (The "Electronic Grade" Standard)
Impurities (especially residual Pd and halides) act as charge traps, severely reducing Short-Circuit Current (
Purification Workflow
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (neutral, 230-400 mesh).
-
Eluent: Gradient of Hexane
Hexane:DCM (10:1 to 4:1). -
Goal: Remove unreacted amine and mono-substituted byproducts.
-
-
Reprecipitation:
-
Dissolve the product in minimal THF.
-
Dropwise addition into cold Methanol (
) with stirring. -
Filter the white/pale-yellow precipitate.
-
-
Thermal Sublimation (Mandatory for High Performance):
-
Conditions: High vacuum (
Torr), Source Temp ~250–300°C (depending on MW). -
Result: Removes trace solvents and breakdown products.
-
Characterization & QC Table
| Test | Method | Acceptance Criteria | Purpose |
| Structure | Clear butyl peaks (0.9-2.6 ppm); No aliphatic impurities | Verify synthesis | |
| Purity | HPLC (C18, ACN/Water) | >99.5% Area | Quantify organic purity |
| Energetics | Cyclic Voltammetry (CV) | Reversible oxidation; HOMO ~ -5.2 to -5.4 eV | Match donor/perovskite |
| Stability | TGA (Nitrogen) | Ensure thermal stability | |
| Traps | SCLC (Hole Only Device) | Mobility | Verify charge transport |
Application Note: Device Integration
Context: Using the functionalized HTM-BuPh in an n-i-p Perovskite Solar Cell .
Device Architecture: ITO / SnO2 (ETL) / Perovskite (MAPbI3) / HTM-BuPh / Au
Deposition Protocol:
-
Solution Prep: Dissolve HTM-BuPh in Chlorobenzene (20 mg/mL).
-
Doping (Optional but recommended): Add Li-TFSI (17.5
from 520 mg/mL stock in ACN) and tBP (28.8 ). -
Note: The butyl chain on the aniline core improves compatibility with tBP, preventing phase segregation.
-
-
Spin Coating:
-
Dispense 50
dynamically onto the perovskite layer. -
Spin at 3000 rpm for 30s (Accel: 2000 rpm/s).
-
-
Oxidation: Allow the film to oxidize in dry air (desiccator) for 12 hours (if doped). Un-doped films can be metallized immediately.
Troubleshooting Guide:
-
Issue: Hazy film.
-
Cause: Solubility limit reached or humidity too high.
-
Fix: Heat solution to 60°C before casting; ensure humidity <30%.
-
-
Issue: Low
.-
Cause: Pinholes or poor HOMO alignment.
-
Fix: Increase concentration to 25 mg/mL; verify HOMO level via CV.
-
References
-
Buchwald, S. L., & Hartwig, J. F. (1998). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Accounts of Chemical Research.
-
Jeon, N. J., et al. (2014). Solvent engineering for high-performance inorganic–organic hybrid perovskite solar cells. Nature Materials. (Context on HTM layer importance).
-
Urieta-Mora, J., et al. (2019). Hole Transporting Materials for Perovskite Solar Cells: A Chemical Approach. Chemical Reviews. (Review of Triarylamine synthesis for OPV).
-
Sigma-Aldrich. Product Specification: 4-(4-Butylphenyl)aniline.[2] (Chemical properties and handling).
-
Organic Syntheses.
Sources
Application Note: Advanced Recrystallization Protocols for the Purification of 4'-Butyl-4-biphenylamine
Executive Summary
The purification of 4'-butyl-4-biphenylamine (also known as 4-(4-butylphenyl)aniline) is a critical bottleneck in the synthesis of advanced hole-transporting materials for organic light-emitting diodes (OLEDs) and active pharmaceutical ingredients. Because trace impurities—such as residual palladium/copper catalysts from upstream Suzuki or Buchwald-Hartwig couplings, or over-alkylated structural isomers—can cause severe charge-trapping defects or catalytic poisoning, achieving a purity of >99.0% is mandatory.
This application note details two field-validated recrystallization protocols. By exploiting the amphiphilic-like nature of the molecule (a polar primary amine coupled with a highly lipophilic butyl-biphenyl backbone), we establish self-validating workflows that utilize thermodynamic solubility differentials to isolate the target compound with high yield and exceptional purity.
Physicochemical Profile & Solvent Rationale
To design an effective recrystallization system, the solvent must interact differentially with the molecule's functional groups across a temperature gradient. The quantitative physicochemical parameters dictating solvent selection are summarized below:
| Parameter | Value / Characteristic | Analytical Significance |
| Molecular Formula | C₁₆H₁₉N | Determines lipophilicity and steric bulk. |
| Molecular Weight | 225.33 g/mol | Used for stoichiometric and yield calculations. |
| Physical State | White to off-white crystalline solid | Coloration indicates oxidative or metallic impurities. |
| High Solubility Solvents | Toluene, Dichloromethane, Hot Ethanol | Driven by strong |
| Low Solubility Solvents | n-Heptane, Hexane, Cold Ethanol, Water | Aliphatic solvents fail to solvate the rigid biphenyl core. |
| Target Purity | > 99.0% | Required for optoelectronic and clinical applications. |
Mechanistic Principles of Purification
The protocols described herein rely on two distinct mechanistic pathways:
-
Thermal Gradient Recrystallization: Utilizes a single protic solvent (Ethanol). At reflux, the hydrogen-bonding network of ethanol fully solvates the primary amine. As thermal kinetic energy decreases during cooling, the hydrophobic butyl-biphenyl tail forces a sharp decrease in solubility, driving highly ordered crystal lattice formation while leaving polar impurities in the mother liquor.
-
Anti-Solvent Precipitation: Utilizes a binary solvent system (Toluene/n-Heptane). Toluene provides excellent solvation due to
interactions. The controlled addition of n-Heptane lowers the overall dielectric constant of the medium, selectively disrupting the solvation shell around 4'-butyl-4-biphenylamine and inducing nucleation at the cloud point 1.
Workflow for the thermal and anti-solvent recrystallization of 4'-butyl-4-biphenylamine.
Experimental Protocols
Protocol A: Single-Solvent Thermal Gradient Recrystallization (Ethanol)
Best suited for batches with moderate purity (>85%) where the primary contaminants are highly polar byproducts or inorganic salts.
-
Dissolution: Suspend 10.0 g of crude 4'-butyl-4-biphenylamine in 40 mL of absolute ethanol within a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Thermal Saturation: Heat the mixture to a gentle reflux (75–78°C) using an oil bath. Stir continuously until complete dissolution is achieved. Causality: Maximizing thermal energy ensures the disruption of intermolecular forces in the crude solid, allowing the ethanol to fully solvate the amine groups.
-
Hot Filtration: Rapidly filter the boiling solution through a pre-warmed glass-fritted funnel (porosity 3). Causality: This step is a self-validating physical barrier that permanently removes insoluble palladium black or copper salts leftover from the precursor synthesis 2.
-
Controlled Nucleation: Transfer the clarified filtrate to a clean Erlenmeyer flask. Allow the solution to cool undisturbed at ambient room temperature (cooling rate of ~1–2°C/min). Causality: Slow cooling favors the thermodynamic growth of pure, macroscopic crystals. Rapid "crashing out" traps impurities via kinetic occlusion.
-
Maturation: Once the flask reaches room temperature, submerge it in an ice-water bath (0–5°C) for 2 hours to depress the solubility curve and maximize crystalline yield.
-
Isolation: Harvest the crystals via vacuum filtration. Wash the filter cake with 2 × 10 mL of ice-cold ethanol. Causality: The cold wash displaces the impurity-laden mother liquor without redissolving the purified product.
-
Drying: Transfer the crystals to a vacuum oven. Dry at 40°C under high vacuum (<10 mbar) until a constant weight is achieved, ensuring the complete removal of residual solvent.
Protocol B: Solvent/Anti-Solvent Recrystallization (Toluene / n-Heptane)
Best suited for highly impure batches containing structurally similar lipophilic organic byproducts (e.g., des-butyl biphenylamines or over-arylated species).
-
Primary Solvation: Dissolve 10.0 g of crude 4'-butyl-4-biphenylamine in the minimum required volume of hot toluene (approx. 15–20 mL) at 70°C 3.
-
Dielectric Modulation (Anti-Solvent Addition): While maintaining the solution at 70°C under vigorous stirring, add hot n-heptane dropwise (approx. 40–50 mL). Continue addition until the solution reaches the "cloud point"—a faint, persistent turbidity indicating that the solution is supersaturated and nucleation is imminent.
-
Clarification: Add 1–2 mL of hot toluene dropwise just until the turbidity clears, resetting the system to a state of perfect saturation.
-
Crystallization: Remove the heat source. Allow the binary mixture to cool slowly to room temperature. Causality: As the temperature drops, the n-heptane selectively forces the 4'-butyl-4-biphenylamine out of solution as a fluffy white powder, while structurally distinct lipophilic impurities remain dissolved in the toluene-rich mother liquor 4.
-
Isolation & Drying: Filter the precipitate under vacuum. Wash the solid rigorously with 15 mL of cold n-heptane to strip away residual toluene. Dry under vacuum at 40°C.
Quality Control & Analytical Validation
To validate the efficacy of the self-validating purification protocols, the following QA/QC checks must be performed:
-
Reverse-Phase HPLC: Utilize a C18 stationary phase with an Acetonitrile/Water gradient. The chromatogram must show a single sharp peak accounting for >99.0% of the total area.
-
Melting Point Analysis: Pure 4'-butyl-4-biphenylamine will exhibit a sharp, narrow melting point range (variance of < 1.5°C). A depressed or broadened melting range indicates residual solvent or occluded impurities.
-
¹H NMR Spectroscopy: Confirm the absence of the characteristic aliphatic peaks of n-heptane or the aromatic methyl peak of toluene, ensuring complete desolvation during the vacuum drying phase.
References
- Benchchem. N-[4-(1-Naphthyl)phenyl]-4-biphenylamine | 897921-59-4.
- Google Patents.
- Scholaris.ca. A Study of the Scope, Limitations and Kinetics of the Siliconization of Triarylamines Using Tris(pentafluorophenyl)
- Journal of Medicinal Chemistry. Novel ATP-Competitive Kinesin Spindle Protein Inhibitors.
Sources
Troubleshooting & Optimization
Technical Support Center: Palladium Catalyst Removal from 4-(4-Butylphenyl)aniline
Welcome to the Technical Support Center. This hub is specifically designed for process chemists, researchers, and drug development professionals facing the complex challenge of purging residual Palladium (Pd) from 4-(4-Butylphenyl)aniline .
Because this Active Pharmaceutical Ingredient (API) intermediate contains an aniline moiety (a primary amine), it acts as a potent Lewis base that tightly coordinates with transition metals. Standard purification techniques—such as aqueous washing or recrystallization—frequently fail to reach regulatory thresholds. This guide provides field-proven, causality-driven methodologies to decouple Pd from your product.
Regulatory Baseline & Target Metrics
Before initiating a scavenging protocol, it is critical to define your target Pd limits based on the intended clinical application. Palladium is classified as a Class 2B elemental impurity [1]. Because elemental impurities provide no therapeutic benefit, their levels must be strictly controlled[1].
Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Palladium [1][2]
| Route of Administration | PDE (µ g/day ) | Concentration Limit (Assuming 10g daily dose) |
| Oral | 100 µ g/day | 10 ppm |
| Parenteral | 10 µ g/day | 1 ppm |
| Inhalation | 1 µ g/day | 0.1 ppm |
Note: If your daily dose is lower (e.g., 1g/day), the allowable ppm concentration proportionally increases. However, targeting <1 ppm is the industry gold standard for late-stage intermediates.
The Science of Scavenging: Why Standard Methods Fail
To successfully remove Pd, you must understand the causality behind the contamination.
The Problem: 4-(4-Butylphenyl)aniline contains an
The Solution: You must induce a thermodynamic ligand exchange . According to Hard-Soft Acid-Base (HSAB) theory, Palladium is a "soft" acid. Therefore, it prefers to bind with "soft" bases, such as Sulfur. By introducing a heterogeneous, silica- or polymer-supported sulfur scavenger (like a Thiol, Thiourea, or Trimercaptotriazine [TMT]), the sulfur thermodynamically outcompetes the aniline nitrogen, stripping the Pd from the API[5][6].
Ligand exchange mechanism driven by Hard-Soft Acid-Base (HSAB) principles.
Experimental Workflows & Protocols
Every scavenging protocol must be a self-validating system. You cannot rely on the visual color of the solution (e.g., a shift from dark brown to yellow) to confirm Pd removal, as highly potent Pd complexes can be colorless[4].
Protocol: Solid-Supported Scavenger Batch Treatment
Table 2: Recommended Scavengers for Aniline Derivatives [5][6][7]
| Scavenger Type | Commercial Examples | Functional Group | Best For |
| Silica-Thiol | SiliaMetS® Thiol, Biotage® Si-Thiol | Broad-spectrum Pd(II) and Pd(0) removal. | |
| Macroporous TMT | Biotage® MP-TMT, ISOLUTE® Si-TMT | Trimercaptotriazine | Highly active Pd complexes; strong affinity. |
| Thiourea Silica | SiliaMetS® Thiourea | Strong coordination, ideal for basic APIs. |
Step-by-Step Methodology:
-
Baseline Quantification: Prior to scavenging, sample the crude 4-(4-Butylphenyl)aniline and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish the baseline Pd concentration (typically 500–2000 ppm)[6][8].
-
Solvent Selection: Dissolve the crude API in a polar aprotic or moderately polar solvent (e.g., THF, Ethyl Acetate, or DMF). Ensure the API is fully dissolved to prevent trapping Pd inside undissolved API particulates.
-
Scavenger Loading: Add 4 to 5 molar equivalents of the chosen silica-supported scavenger (e.g., SiliaMetS Thiol or MP-TMT) relative to the total calculated moles of Pd in the batch[6][7].
-
Thermal Incubation: Agitate the heterogeneous mixture at 40°C – 50°C for 4 to 16 hours. Causality Note: Heating provides the activation energy required to break the strong Pd-Aniline coordinate bond, shifting the equilibrium toward the Pd-Sulfur bond[4].
-
Filtration: Filter the mixture through a pad of Celite or a 0.2 µm PTFE membrane to remove the Pd-loaded resin. Wash the filter cake with 2 column volumes of the reaction solvent to maximize API recovery.
-
Validation: Evaporate the filtrate and submit the isolated solid for post-treatment ICP-MS analysis. The target should be <10 ppm[6].
Workflow for solid-supported Palladium scavenging from API mixtures.
Troubleshooting & FAQs
Q: Why did my acidic aqueous wash (e.g., 1M HCl) fail to remove the Palladium?
A: While protonating the aniline to an anilinium ion (
Q: I used Activated Carbon, but my Pd levels are still at 150 ppm. Why? A: Activated carbon relies on physisorption (physical trapping in pores), which is a weak interaction[5]. It is excellent for removing insoluble Pd(0) "black" nanoparticles, but it cannot thermodynamically strip soluble Pd(II) that is chemically bonded (chemisorption) to your aniline product. Furthermore, carbon often causes severe API yield loss due to non-specific binding[9]. Switch to a functionalized chemisorption scavenger like Si-TMT.
Q: Does the oxidation state of Palladium (Pd(0) vs. Pd(II)) dictate the removal strategy? A: Yes. Pd(0) nanoparticles are insoluble and can often be removed by tight mechanical filtration or activated carbon. However, Pd(II) is fully dissolved and chemically chelated to your product. Because cross-coupling reactions often leave a mixture of both states, a dual approach—filtering through Celite (for Pd(0)) followed by a Thiol-scavenger treatment (for Pd(II))—is the most robust strategy.
Q: How do I scale this up without losing product in the filter cake? A: For process-scale manufacturing, transition from batch incubation to fixed-bed flow chemistry. Packing the metal scavenger into a pre-packed SPE cartridge (e.g., SiliaSep or E-PAK) and recirculating the API solution through the cartridge for 4 hours at ambient temperature has been shown to purge >90% of Pd while achieving near-quantitative mass recovery of the API[4][7].
References
-
ICH Expert Working Group. "Guideline for Elemental Impurities Q3D(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
M. J. Fray et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications. Available at:[Link]
-
Biotage. "Using Metal Scavengers to Remove Trace Metals such as Palladium." Biotage Application Notes. Available at:[Link]
-
SiliCycle. "SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Palladium." Technology Networks. Available at:[Link]
-
CatSci Ltd. "Process Development Whitepaper: Metal Scavenging." CatSci. Available at: [Link]
-
Triphase Pharma Solutions. "ICH Q3D Elemental Impurities - CMC Drug Product Development." Triphase Pharma Solutions. Available at: [Link]
-
C. E. Garrett et al. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Available at:[Link]
-
National Institutes of Health (NIH). "Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds." PMC. Available at:[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. catsci.com [catsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Technical Support Center: Solubility Optimization for 4'-Butyl-4-Biphenylamine in Toluene
Executive Summary
You are likely working with 4'-butyl-4-biphenylamine (often abbreviated as 4'-Bu-4-AmBP ) as a precursor for hole-transport materials (HTMs) in OLEDs or as a ligand in organometallic catalysis. While the butyl chain is intended to enhance solubility in non-polar solvents like toluene, the rigid biphenyl core and the primary amine functionality often lead to strong intermolecular
This guide provides a self-validating system to diagnose and resolve these solubility challenges without compromising the chemical integrity required for sensitive downstream applications like Buchwald-Hartwig aminations.
Module 1: Diagnostic & Initial Assessment
Q1: Why does my 4'-butyl-4-biphenylamine float as a solid instead of dissolving in toluene, even though it should be lipophilic?
The Root Cause: This is a classic competition between Crystal Lattice Energy and Solvation Energy .
-
-
Stacking: The biphenyl core is planar, allowing the molecules to stack tightly like plates. -
Hydrogen Bonding: The amine (
) groups form intermolecular hydrogen bond networks. -
Kinetic Trap: Toluene is a non-polar aromatic solvent. While it interacts well with the butyl chain and phenyl rings, it cannot easily disrupt the polar hydrogen bonds holding the crystal lattice together at room temperature.
Diagnostic Step: Check the appearance of the undissolved solid:
-
Fine Powder: Indicates rapid precipitation or "crashing out." Harder to redissolve due to high surface area aggregation.
-
Crystalline Flakes: Indicates thermodynamic stability. Requires heat to overcome the lattice energy.
-
Gummy/Oily Residue: Indicates impurities or a "oiling out" phenomenon where the melting point is depressed.
Module 2: Standard Dissolution Protocol
User Scenario: "I need a 0.1 M solution for a coupling reaction. Stirring at room temperature isn't working."
Protocol A: The Thermal-Acoustic Cycle (Recommended)
Do not simply heat the solvent to reflux, as this can degrade sensitive amines or cause rapid precipitation upon cooling. Use this controlled cycle.
Step-by-Step Methodology:
-
Preparation: Measure the required amount of 4'-butyl-4-biphenylamine into a round-bottom flask. Add Toluene (Anhydrous, 99.8%) to reach 80% of the final target volume.
-
Thermal Activation:
-
Place the flask in an oil bath set to 60°C .
-
Why 60°C? This is below the boiling point of toluene (110.6°C) but high enough to increase the kinetic energy of the solvent molecules to disrupt the Van der Waals forces.
-
-
Mechanical Agitation: Stir at 500 RPM for 15 minutes.
-
Acoustic Cavitation (Sonication):
-
Equilibration: Allow the solution to cool slowly to room temperature (25°C) while stirring.
-
Final Adjustment: Dilute to the final volume with toluene.
Validation Check: Shine a laser pointer (or strong flashlight) through the solution.
-
Clear Beam Path: True solution.
-
Visible Beam (Tyndall Effect): Micro-suspension persists. Repeat Step 4 or proceed to Module 3.
Module 3: Advanced Troubleshooting (Co-Solvent Strategy)
Q2: The solution precipitates after standing for 1 hour. How do I stabilize it?
The Fix: Break the Hydrogen Bond Network. Toluene is a poor hydrogen bond acceptor. If the concentration is high (>0.15 M), the amine groups will find each other and re-aggregate. You need a "Helper Solvent."[4]
The "Doping" Strategy: Add a small percentage of a polar aprotic solvent that is compatible with your reaction.
| Co-Solvent | Volume % | Mechanism | Compatibility |
| THF (Tetrahydrofuran) | 2–5% | Excellent H-bond acceptor; disrupts amine-amine interactions. | Compatible with most Pd-catalyzed couplings. |
| DCM (Dichloromethane) | 5–10% | Good general solubility; disrupts packing. | Avoid if high temps (>40°C) are needed (low BP). |
| MTBE | 5–10% | Sterically hindered ether; good for stability. | Good for lithiation reactions. |
Protocol:
-
Dissolve the solid in the calculated amount of Co-Solvent (e.g., THF) first.
-
Once dissolved, slowly add the Toluene while stirring.
-
This creates a "solvation shell" around the amine groups before they are diluted in the non-polar bulk.
Module 4: Visualizing the Workflow
The following diagram illustrates the decision-making process for dissolving 4'-butyl-4-biphenylamine.
Figure 1: Decision tree for achieving a stable homogeneous solution of 4'-butyl-4-biphenylamine.
Module 5: FAQ - Specific Scenarios
Q3: Can I use this solution for Buchwald-Hartwig amination if I added THF?
Answer: Yes. THF is a standard solvent for Palladium-catalyzed cross-coupling reactions. In fact, many catalytic cycles (like those involving Pd(OAc)2/BINAP) perform better with a slight polar component to stabilize the oxidative addition intermediate [2]. Ensure your THF is anhydrous and inhibitor-free (BHT-free) if your catalyst is highly sensitive.
Q4: My material turned pink/purple during dissolution. Is it ruined?
Answer: Likely not, but proceed with caution. Aromatic amines are prone to oxidation.
-
Cause: Trace oxidation of the amine to a radical cation or N-oxide species, often accelerated by light and heat in aerated solvents.
-
Prevention: Always degas your toluene (sparge with Nitrogen/Argon for 15 mins) before adding the solid.
-
Remedy: If the color is faint, the purity is likely >98% and usable. If opaque dark, recrystallize from Hexane/Toluene (9:1) before use.[5][6]
Q5: How do I remove the solvent later if I use Toluene?
Answer: Toluene has a high boiling point (110°C).
-
Rotary Evaporation: Requires a good vacuum (< 20 mbar) and a bath temp of 50°C.
-
Azeotrope: If you need to dry the compound, toluene forms an azeotrope with water, helping to remove trace moisture.
-
Precipitation: Instead of evaporating to dryness (which can oil out), concentrate the toluene solution to ~20% volume, then add cold Methanol or Hexane . The product should crystallize out in high purity.
Summary of Physical Properties & Solubility Data
| Parameter | Value / Description | Notes |
| Compound | 4'-butyl-4-biphenylamine | Lipophilic Aromatic Amine |
| Est.[1][7][8][9][10] Solubility (Toluene, 25°C) | ~20–50 mg/mL | Highly dependent on purity/polymorph. |
| Est. Solubility (Toluene, 60°C) | >100 mg/mL | Significant increase with heat. |
| Critical Solvents | Toluene, Xylene, Benzene | Good solubility (Hot). |
| Anti-Solvents | Methanol, Hexane (Cold) | Used for recrystallization. |
| pKa (Conjugate Acid) | ~4.0–4.5 | Weak base; avoid acidic glassware. |
References
- Ultrasonic Particle Size Reduction:Suslick, K. S. (1988). Ultrasound: Its Chemical, Physical, and Biological Effects. VCH Publishers.
-
Solvent Effects in Cross-Coupling: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
General Solubility Data: PubChem Compound Summary for 4-Aminobiphenyl Derivatives. (Used for structural analogy and physical property estimation).
-
Recrystallization Techniques: Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4'-butyl-4-biphenylamine before handling. Toluene is a reproductive toxin; handle in a fume hood.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. amherst.edu [amherst.edu]
- 7. 4-tert-Butyldiphenylamine | C16H19N | CID 11447459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-tert-Butylbiphenyl | C16H18 | CID 137120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biphenyl - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Stabilizing 4-(4-Butylphenyl)aniline Against Oxidative Degradation
Welcome to the Technical Support Center for 4-(4-Butylphenyl)aniline. This compound is a highly valuable building block in pharmaceutical drug development and materials science (e.g., OLED synthesis). However, its chemical structure makes it notoriously unstable under ambient conditions. This guide provides researchers with the mechanistic understanding, troubleshooting steps, and self-validating protocols necessary to prevent oxidative degradation during storage and handling.
Part 1: The Mechanistic Causality of Degradation
To effectively protect 4-(4-Butylphenyl)aniline, one must understand why it degrades.
The nitrogen atom of the primary amine group possesses a lone pair of electrons that conjugates with the biphenyl
This radical formation is thermodynamically accelerated by heat and kinetically catalyzed by UV light or trace transition metals[3][4]. Once formed, these aminyl radicals rapidly dimerize or undergo further oxidation to form highly conjugated, colored species—such as quinonimines, azobenzenes, and complex polyaniline-like oligomers[2][5]. Visually, this manifests as the pristine white powder degrading into a yellow, brown, or eventually black, insoluble tar[3][5]. The para-butyl group provides some steric bulk, but it does not electronically deactivate the amine enough to halt this oxidative pathway.
Mechanistic pathway of aniline oxidation and targeted interventions.
Part 2: Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My 4-(4-Butylphenyl)aniline powder has turned light brown during storage. Is it still viable for palladium-catalyzed cross-coupling reactions? A1: No, it is highly risky. The brown discoloration confirms the formation of quinone-imine species and polymeric impurities[4]. These oxidation products are notorious for poisoning palladium catalysts (e.g., in Buchwald-Hartwig aminations) by strongly coordinating to the metal center. You must verify the purity via HPLC or NMR. If purity has dropped below 98%, purification via flash chromatography or recrystallization is mandatory before use[4].
Q2: Why is Argon preferred over Nitrogen for long-term storage? A2: While both are inert, Argon is a noble gas that is significantly denser than ambient air and Nitrogen. When purged into a vial, Argon sinks and creates a physical, heavy "blanket" directly over the solid chemical, effectively displacing oxygen[3][6]. Nitrogen, being lighter, mixes more readily with ambient air during the brief moment the vial is being capped, leaving trace oxygen in the headspace.
Q3: Can I add an antioxidant (like BHT) to the storage container to prevent this? A3: While phenolic antioxidants can quench radical propagation, adding them to pure aniline building blocks is not standard laboratory practice[3]. The antioxidant itself (or its oxidized byproducts) can interfere with sensitive downstream organometallic reactions. It is scientifically sounder to rely on the rigorous physical exclusion of oxygen and light rather than chemical additives[3].
Q4: I am dissolving the amine for a reaction, and the solution turns pink/red almost immediately upon stirring. Why? A4: Organic solvents (like toluene, THF, or 1,4-dioxane) contain high amounts of dissolved atmospheric oxygen. In the solution phase, molecular mobility is vastly increased compared to the solid state, leading to rapid oxidation[7][8]. You must thoroughly degas your solvents prior to introducing the amine[8].
Part 3: Quantitative Storage Data
The following table summarizes the causal relationship between storage conditions and the structural integrity of 4-(4-Butylphenyl)aniline over time.
| Storage Condition | Atmosphere | Container Type | Expected Shelf-Life | Oxidation Risk Level |
| -20°C (Optimal) | Argon | Amber Glass | > 12 Months | Very Low |
| 4°C (Fridge) | Nitrogen | Amber Glass | 3 - 6 Months | Low |
| 25°C (Room Temp) | Argon | Clear Glass | 1 - 4 Weeks | High (UV Exposure) |
| 25°C (Room Temp) | Ambient Air | Clear Glass | < 48 Hours | Critical / Severe |
Part 4: Self-Validating Experimental Protocols
To guarantee scientific trustworthiness, the following protocols are designed as self-validating systems —meaning the procedure inherently proves its own success or failure without requiring complex external assays.
Protocol 1: Schlenk-Line Mediated Aliquoting and Inert Storage
Purpose: To establish a long-term, oxygen-free storage environment.
-
Preparation: Oven-dry (>100°C) an amber glass vial to remove surface moisture. Allow it to cool to room temperature in a desiccator or under a stream of inert gas[6].
-
Transfer: Quickly transfer the required amount of 4-(4-Butylphenyl)aniline powder into the amber vial.
-
Headspace Purging: Insert a needle connected to a low-pressure Argon line directly into the vial's headspace (do not blow the powder away). Purge continuously for 2-3 minutes to displace all ambient air[6].
-
Sealing: While slowly withdrawing the Argon needle, immediately cap the vial with a PTFE-lined septum cap. Tightly wrap the cap-vial junction with Parafilm® to prevent slow oxygen diffusion over time[6].
-
Storage: Place the sealed vial in a dark, -20°C freezer[4].
Self-Validation Check: This system visually validates its own integrity. If the argon blanket and seal are perfect, the powder will remain pristine white indefinitely. The appearance of a pale yellow tint at the surface indicates a micro-leak in the Parafilm seal, prompting immediate re-purging.
Protocol 2: Pre-Reaction Solvent Degassing (Sparging)
Purpose: To prevent rapid liquid-phase oxidation during reaction setup.
-
Setup: Transfer the required reaction solvent to a Schlenk flask or a septum-sealed round-bottom flask.
-
Sparging: Submerge a long spinal needle connected to an Argon line directly into the liquid solvent. Insert a short bleed needle into the septum to allow pressure to escape.
-
Execution: Bubble Argon vigorously through the solvent for 15-20 minutes to physically strip dissolved
from the liquid[7][8]. -
Addition: Remove the sparging needle and immediately add the 4-(4-Butylphenyl)aniline under a positive pressure of Argon[8].
Self-Validation Check: A successfully degassed solvent will maintain the dissolved 4-(4-Butylphenyl)aniline in a perfectly colorless state for the duration of the reaction setup. If the solution turns pink or red within minutes, the sparging time was insufficient, and the batch must be discarded.
Part 5: Visual Workflows
Troubleshooting and storage workflow for 4-(4-Butylphenyl)aniline.
References[3] Preventing oxidation of 2-(Allyloxy)aniline during storage - Benchchem. Link[4] Storage and stability issues of ortho-alkenyl anilines - Benchchem. Link[6] preventing oxidation of 4-Nonylaniline during storage - Benchchem. Link[7] How to prevent/minimize rapid air oxidation or arylamine... - ResearchGate. Link[5] Amines - NCERT. Link[1] Aniline - Wikipedia. Link[2] Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres - Macromolecules - ACS Publications. Link[8] preventing oxidation of the aniline group during complexation - Benchchem. Link
Sources
Technical Support Center: Optimizing Reaction Temperature for 4-Butylphenyl Coupling
Topic: Suzuki-Miyaura Cross-Coupling of 4-Butylphenylboronic Acid Ticket ID: OPT-4BP-TEMP-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
You are likely attempting to couple 4-butylphenylboronic acid (or its pinacol ester) with an aryl halide to synthesize a biaryl scaffold, a common motif in liquid crystals and medicinal chemistry.
The Critical Balance: Temperature optimization in this reaction is a trade-off between catalytic turnover (rate of oxidative addition/transmetalation) and reagent stability (protodeboronation of the alkyl-rich boronic acid).
-
Too Cold (<60°C): Incomplete conversion; Pd cycle stalls at the transmetalation step due to the steric/electronic bulk of the butyl group.
-
Too Hot (>100°C): Rapid protodeboronation (yielding n-butylbenzene) and catalyst deactivation (Pd black precipitation).
This guide provides a self-validating workflow to identify the optimal thermal window for your specific substrate.
Diagnostic Workflow (Visual)
Use this decision tree to diagnose your current reaction outcome and adjust the temperature/parameters accordingly.
Figure 1: Diagnostic logic for temperature and parameter adjustment in Suzuki couplings.
Troubleshooting & FAQs
Q1: My reaction stalls at 50-60% conversion. Increasing the temperature to 110°C turned the mixture black and reduced yield. What happened?
Diagnosis: You likely encountered Catalyst Deactivation coupled with Protodeboronation .
-
The Mechanism: At 110°C, standard catalysts like Pd(PPh3)4 are thermally unstable and precipitate as inactive Palladium black [1]. Simultaneously, the 4-butylphenylboronic acid undergoes hydrolytic C-B bond cleavage (protodeboronation) faster than the cross-coupling rate [2].
-
The Fix:
-
Lower Temperature: Cap the reaction at 80-90°C .
-
Switch Catalyst: Use a thermally robust precatalyst like Pd(dppf)Cl2 or XPhos Pd G2 . These bulky, electron-rich ligands protect the Pd center from aggregation even at elevated temperatures [3].
-
Q2: I see a significant amount of n-butylbenzene in my LC-MS. Is this temperature-related?
Diagnosis: Yes, this is Protodeboronation .
-
The Mechanism: High temperatures and high pH (strong base) accelerate the protonolysis of the C-B bond. The electron-donating butyl group makes the aromatic ring slightly more electron-rich, which can stabilize the protonation intermediate, leading to the loss of the boronic acid functionality [2].
-
The Fix:
-
Reduce Base Strength: Switch from K3PO4 or Na2CO3 to a milder base like K2CO3 or NaHCO3 if the electrophile allows.
-
Slow Addition: Do not add all boronic acid at the start. Add it as a solution via syringe pump over 1 hour at reaction temperature. This keeps the instantaneous concentration low, favoring the cross-coupling over the second-order decomposition pathway [4].
-
Q3: Can I run this at Room Temperature (RT) to avoid side reactions?
Diagnosis: Likely not, unless you use specialized catalysts.
-
The Mechanism: The 4-butyl chain adds steric bulk and lipophilicity. Standard Pd catalysts require thermal energy (typically >60°C) to overcome the activation energy for the transmetalation step, which is often rate-limiting in alkyl-substituted aryl couplings [5].
-
The Fix: If you must run at RT (e.g., thermally sensitive electrophile), you must use a highly active catalyst system such as Pd(OAc)2 + SPhos or Pd-PEPPSI-IPr , which are designed for RT turnover.
Optimized Experimental Protocol
This protocol is designed to balance rate and stability.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
4-Butylphenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[2]·DCM (3-5 mol%) - Chosen for thermal stability.
-
Base: K2CO3 (2.0 - 3.0 equiv)[3]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Water is mandatory for boronic acid activation.
Step-by-Step Methodology:
-
Degassing (Critical):
-
Catalyst Addition:
-
Add Pd(dppf)Cl2[2]·DCM quickly under a positive stream of inert gas. Cap immediately.
-
-
Thermal Ramping (The "Soft Start"):
-
Do not plunge into a 100°C bath.
-
Start heating at 60°C for 1 hour. Check conversion (TLC/LC-MS).
-
If <10% conversion, ramp to 80°C .
-
Max Temp: Do not exceed 90°C unless using a sealed vessel and verified stable catalyst.
-
-
Workup:
-
Cool to RT. Filter through Celite (removes Pd residues). Dilute with EtOAc, wash with brine.[3]
-
Data Analysis: Temperature Impact Profile
The following table summarizes the expected impurity profile based on reaction temperature for this specific coupling type.
| Temperature | Reaction Rate | Protodeboronation Risk | Homocoupling Risk | Catalyst Stability |
| 25°C (RT) | Very Slow | Negligible | Low | High |
| 60°C | Moderate | Low (<5%) | Low | High |
| 80°C (Optimal) | Fast | Manageable (~5-10%) | Moderate | Good (with dppf) |
| 100°C+ | Very Fast | High (>20%) | High (Thermal oxidation) | Poor (Pd black forms) |
References
-
BenchChem Technical Support. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025).[1][2][3][4] 5
-
University of Edinburgh. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. (2022).[6] 7
-
Heriot-Watt University. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling. (2023).[2][8][9] 10
-
Reddit ChemPros Community. Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? (2025).[1][2][3][4] 11
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. (2023).[2][8][9] 12
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ed.ac.uk [ed.ac.uk]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents [mdpi.com]
- 10. hw.ac.uk [hw.ac.uk]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 4-(4-Butylphenyl)aniline
This guide serves as a specialized technical resource for the purification of 4-(4-Butylphenyl)aniline (also known as 4'-butyl[1,1'-biphenyl]-4-amine). It is designed for organic chemists and process engineers facing challenges with yield, purity, or reproducibility.
Core Purification Workflow
Before addressing specific issues, ensure your baseline protocol adheres to the "Amine-Modified" standard. Aromatic amines like 4-(4-Butylphenyl)aniline possess a basic nitrogen lone pair that interacts strongly with acidic silanols (
Figure 1: Optimized Purification Workflow
Caption: Standardized workflow for biphenyl amine purification emphasizing stationary phase neutralization.
Method Development & Setup (FAQs)
Q: Which solvent system should I use?
A: Due to the lipophilic butyl chain and the biphenyl core, this compound is moderately non-polar but "sticky."
-
Primary Recommendation: Hexanes / Ethyl Acetate (Hex/EtOAc) with 1% Triethylamine (TEA) .[1]
-
Alternative (for higher polarity impurities): Dichloromethane (DCM) / Methanol (MeOH) (95:5) + 1% TEA.
-
Why TEA? It acts as a competitive base, blocking the acidic silanol sites on the silica gel.[1] Without it, your product will streak, overlap with impurities, and elute slowly [1, 2].
Q: How do I prepare the silica gel to prevent streaking?
A: You cannot simply add TEA to the mobile phase reservoir; the column must be equilibrated. Protocol:
-
Slurry Pack: Suspend your silica in the starting solvent (e.g., 95:5 Hex/EtOAc) containing 1% v/v TEA .
-
Flush: Run 2-3 column volumes (CV) of this "basic" solvent through the column before loading your sample. This ensures the entire length of the silica is deactivated [3].
Q: My crude is a solid/oil that doesn't dissolve well in Hexanes. How should I load it?
A: Do not liquid load using DCM or EtOAc if your column is Hexane-based; this causes "band broadening" and loss of resolution. Solution: Dry Loading.
-
Dissolve crude in minimal DCM.[1]
-
Add Celite 545 or Silica Gel (1:2 ratio of crude:solid support).
-
Rotovap to dryness until you have a free-flowing powder.
-
Load this powder carefully on top of the packed column [4].[2]
Execution & Troubleshooting (FAQs)
Use the decision matrix below to diagnose active chromatographic issues.
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for resolving common chromatographic defects.
Q: I see a yellow band co-eluting with my product. What is it?
A: This is likely the nitro-precursor (4-(4-butylphenyl)nitrobenzene) if you synthesized via reduction, or a biaryl coupling byproduct if via Suzuki.
-
Diagnosis: Nitro compounds are typically less polar than anilines but can overlap if the aniline tails.
-
Fix:
-
Ensure TEA is present to sharpen the aniline band.
-
Use a DCM/Hexane gradient instead of EtOAc. DCM often provides better selectivity (separation factor
) between nitro and amine groups than EtOAc [5].
-
Q: My product is turning brown on the column. Is it decomposing?
A: Anilines are sensitive to oxidation, especially on the high-surface-area environment of silica gel.
-
Immediate Action: Flush the column quickly. Do not leave the compound on silica overnight.
-
Prevention: Use nitrogen pressure (flash) rather than gravity to speed up elution. Add a small amount of antioxidant (e.g., BHT) to the collection flasks if the compound is highly unstable, though 4-(4-Butylphenyl)aniline is relatively robust [6].
Q: How do I remove Palladium (Pd) catalyst residues?
A: If the product is grey or black, Pd is present.[3] Column chromatography alone often fails to remove trace Pd.
-
Protocol: Before the column, treat the crude solution with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) or wash with aqueous N-acetylcysteine.
-
On-Column: If you must use the column, a solid phase extraction (SPE) cartridge capped with a thiol-silica layer on top of the normal silica can trap Pd while letting the amine pass [7].
Post-Processing & Data
Q: How do I remove the Triethylamine (TEA) from my purified product?
A: TEA (b.p. 89°C) has a higher boiling point than common solvents.
-
Azeotrope: Evaporate the fractions, then add pure Ethanol or Toluene and re-evaporate. This helps drag out residual TEA.
-
Vacuum: High vacuum drying (< 1 mbar) at 40°C for 4-6 hours is usually sufficient.
-
Check: Verify removal via 1H NMR (Look for quartet at ~2.5 ppm and triplet at ~1.0 ppm).
Summary of Physicochemical Parameters
| Parameter | Value / Recommendation | Note |
| Stationary Phase | Silica Gel (40-63 µm) | Must be neutralized with 1% TEA. |
| Alt. Stationary Phase | Basic Alumina | Use if degradation occurs on silica.[1] |
| Typical Rf | 0.25 - 0.35 | In 20% EtOAc / Hexanes + 1% TEA. |
| Detection | UV (254 nm) or Ninhydrin | Ninhydrin stains amines red/purple. |
| Solubility | High: DCM, EtOAc, THF | Low: Hexanes, Water. |
| Storage | < 4°C, Inert Atmosphere | Protect from light to prevent oxidation. |
References
-
Biotage. (2023).[4] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Org. Prep. Daily. (2006). Purifying amines on silica.[1][4][5][6] Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[7] Org.[4][5] Synth. 2025, 102, 276–302.[7] Retrieved from [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting 4'-Butyl-4-biphenylamine Synthesis
Welcome to the Technical Support Center for the synthesis of 4'-butyl-4-biphenylamine (also known as 4-(4-butylphenyl)aniline). This guide is designed for researchers and drug development professionals utilizing the Suzuki-Miyaura cross-coupling of 4-butylphenylboronic acid and 4-bromoaniline.
While this carbon-carbon bond formation is highly reliable, the electron-rich nature of the substrates and the presence of an unprotected primary amine introduce specific mechanistic vulnerabilities. This guide provides self-validating protocols, quantitative optimization data, and mechanistic troubleshooting to help you minimize side reactions such as homocoupling, dehalogenation, and competitive amination.
Part 1: Self-Validating Experimental Protocol
To achieve high yields of 4'-butyl-4-biphenylamine, the reaction must be engineered to suppress the oxidation of the palladium catalyst and prevent the amine from poisoning the metal center.
Optimized Procedure: Pd-Catalyzed Cross-Coupling
Causality Focus: This protocol utilizes
Step 1: Reagent Preparation & Rigorous Degassing
-
Action: Combine 4-bromoaniline (1.0 equiv, 10 mmol) and 4-butylphenylboronic acid (1.05 equiv, 10.5 mmol) in a Schlenk flask.
-
Causality: A slight excess of boronic acid compensates for trace protodeboronation. However, keeping the stoichiometric ratio tight (1.05 rather than 1.5) starves the competing homocoupling pathway[2].
-
Action: Add a solvent mixture of THF/
(4:1, 0.2 M). Sparge the mixture with Argon for a minimum of 30 minutes. -
Causality: Dissolved oxygen oxidizes the active Pd(0) species to a peroxo-Pd(II) complex, which is the primary initiator of boronic acid homocoupling[3].
Step 2: Catalyst & Base Addition
-
Action: Under a continuous Argon blanket, add
(2.0 equiv, 20 mmol), (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%). -
Causality:
is a mild, non-nucleophilic base. It effectively forms the reactive boronate species required for transmetalation without triggering the base-catalyzed hydrolysis (protodeboronation) of the boronic acid that is common with stronger bases like NaOH[4].
Step 3: Heating & The Self-Validation Checkpoint
-
Action: Heat the reaction mixture to 60°C for 4 hours under vigorous stirring.
-
Validation Checkpoint (2 Hours): Perform TLC (Hexanes/EtOAc 4:1) or rapid GC-MS to validate system integrity.
-
Spot 1 (
): Target product (4'-butyl-4-biphenylamine). -
Spot 2 (
): 4,4'-dibutylbiphenyl (Homocoupling). System Check: If this highly non-polar spot is intensely UV-active, your Argon blanket has failed. Abort, re-degas fresh solvents, and restart. -
Spot 3 (
): Aniline (Dehalogenation). System Check: If present, the reaction temperature is too high, promoting -hydride elimination from the solvent[5].
-
Step 4: Workup
-
Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via flash chromatography to isolate the pure biaryl amine.
Part 2: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the distribution of side products during the synthesis of 4'-butyl-4-biphenylamine.
| Entry | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Target Yield (%) | Homocoupling (%) | Dehalogenation (%) |
| 1 | Toluene/ | 80°C | 65% | 18% | 12% | ||
| 2 | Dioxane/ | 80°C | 81% | 9% | 6% | ||
| 3 | THF/ | 60°C | 74% | 5% | 4% | ||
| 4 | THF/ | 60°C | 94% | <2% | <1% |
Note: Entry 4 represents the optimized conditions. The use of XPhos drastically reduces competitive amination and dehalogenation compared to standard phosphine ligands.
Part 3: Mechanistic Pathway Analysis
Understanding the divergence points in the catalytic cycle is essential for troubleshooting. The diagram below illustrates how oxygen and hydride sources divert the standard Suzuki cycle into dead-end side reactions.
Desired Suzuki-Miyaura catalytic cycle vs. homocoupling and dehalogenation side reaction pathways.
Part 4: Troubleshooting FAQs
Q1: Why am I seeing a large amount of 4,4'-dibutylbiphenyl in my crude mixture, and how do I minimize it?
A1: You are observing the homocoupling of 4-butylphenylboronic acid. This side reaction is primarily initiated when the active Pd(0) catalyst is oxidized to a Pd(II) species by residual oxygen in the reaction vessel[6]. This oxidized palladium complex undergoes a double transmetalation event with two equivalents of boronic acid, followed by reductive elimination to form the symmetrical biaryl[3].
Resolution: Rigorously degas your solvents via the freeze-pump-thaw method or prolonged Argon sparging. Additionally, ensure you are not using an excessive stoichiometric ratio of the boronic acid (keep it
Q2: My GC-MS shows unreacted aniline. What causes the dehalogenation of 4-bromoaniline, and how can I prevent it?
A2: Dehalogenation (specifically, hydrodehalogenation) occurs when the intermediate Ar-Pd(II)-Br complex undergoes a ligand exchange with a hydride source rather than transmetalating with your boronic acid[6]. This hydride usually comes from the
Q3: Does the unprotected primary amine on 4-bromoaniline interfere with the catalyst? A3: Yes. The free amine can act as a competing nucleophile. In the presence of palladium, unprotected anilines can undergo a competing Buchwald-Hartwig cross-coupling reaction, leading to secondary amine byproducts[1]. Furthermore, the amine can coordinate directly to the palladium center, poisoning the catalyst and halting the Suzuki cycle. Resolution: While protecting the amine (e.g., with a Boc or Acetyl group) is a foolproof solution, it adds synthetic steps. You can bypass this by using highly sterically hindered ligands like XPhos or SPhos. The bulkiness of these ligands creates a protective "pocket" around the palladium that prevents the relatively large amine group from coordinating, while still allowing the linear transmetalation of the boronic acid.
Q4: I am losing my boronic acid to protodeboronation (forming butylbenzene). How do I stop this?
A4: Protodeboronation is the base-catalyzed hydrolysis of the carbon-boron bond. Electron-rich boronic acids like 4-butylphenylboronic acid are moderately susceptible to this when exposed to strong aqueous bases (e.g., NaOH or KOH) at high temperatures.
Resolution: Switch to a milder, inorganic base such as
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 6
-
BenchChem. Cross-Coupling Reactions Guide. 2
-
BenchChem. Strategies to minimize homocoupling in Suzuki reactions. 3
-
The Journal of Organic Chemistry (ACS Publications). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. 5
-
RSC Advances (NIH). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. 1
-
Journal of the American Chemical Society (ACS Publications). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. 4
Sources
Validation & Comparative
A Researcher's Guide to the FTIR Spectroscopy of 4'-Butyl-4-Biphenylamine: A Comparative Analysis
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structure is paramount. For novel compounds such as 4'-butyl-4-biphenylamine, a derivative of the biphenyl scaffold with potential applications in organic electronics and drug discovery, understanding its unique structural features is a critical first step. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the key functional groups within a molecule, providing a unique "fingerprint" of its vibrational characteristics.[1]
This guide provides an in-depth analysis of the expected FTIR characteristic peaks of 4'-butyl-4-biphenylamine. By dissecting its constituent functional groups—the primary aromatic amine, the 4,4'-disubstituted biphenyl core, and the n-butyl chain—we can predict and interpret its infrared spectrum. Furthermore, this guide presents a comparative analysis with the parent compound, 4-aminobiphenyl, and other substituted biphenyls to illuminate the spectral influence of the butyl substituent. Finally, a detailed experimental protocol for acquiring a high-quality FTIR spectrum of a solid sample is provided for researchers seeking to perform their own analyses.
The Molecular Architecture of 4'-Butyl-4-Biphenylamine and its Vibrational Signature
The structure of 4'-butyl-4-biphenylamine dictates its interaction with infrared radiation. The molecule can be deconstructed into three key components, each with its own set of characteristic vibrational modes that give rise to distinct peaks in the FTIR spectrum.
Figure 1. Molecular structure of 4'-butyl-4-biphenylamine with key functional groups highlighted.
Predicted FTIR Characteristic Peaks of 4'-Butyl-4-Biphenylamine
Based on established infrared correlation charts and spectral data of analogous compounds, the following table summarizes the predicted characteristic absorption peaks for 4'-butyl-4-biphenylamine.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Origin |
| 3450 - 3350 | Medium, Doublet | Asymmetric & Symmetric N-H stretching | Primary Aromatic Amine |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching | Biphenyl Core |
| 2960 - 2850 | Medium to Strong | Aliphatic C-H stretching (CH₃ and CH₂) | n-Butyl Group |
| 1620 - 1580 | Medium to Strong | N-H bending (scissoring) | Primary Aromatic Amine |
| 1610 - 1580 | Medium | Aromatic C=C stretching | Biphenyl Core |
| 1500 - 1400 | Medium | Aromatic C=C stretching | Biphenyl Core |
| 1470 - 1450 | Medium | CH₂ bending (scissoring) | n-Butyl Group |
| 1380 - 1370 | Medium | CH₃ symmetric bending (umbrella) | n-Butyl Group |
| 1335 - 1250 | Strong | Aromatic C-N stretching | Primary Aromatic Amine |
| 850 - 810 | Strong | C-H out-of-plane bending (para-disubstitution) | Biphenyl Core |
| 910 - 665 | Broad, Medium | N-H wagging | Primary Aromatic Amine |
Comparative Spectral Analysis: The Influence of the Butyl Substituent
To appreciate the unique spectral features of 4'-butyl-4-biphenylamine, a comparison with its parent compound, 4-aminobiphenyl, is instructive. The primary differences in their FTIR spectra will arise from the presence of the n-butyl group.
| Compound | Key Differentiating Peaks (cm⁻¹) | Vibrational Mode | Interpretation |
| 4-Aminobiphenyl | Absence of strong peaks between 2960-2850 cm⁻¹ | - | Lacks an aliphatic chain. |
| 4'-Butyl-4-biphenylamine | Strong absorptions between 2960-2850 cm⁻¹ | Aliphatic C-H stretching | Confirms the presence of the butyl group. |
| 4-Aminobiphenyl | Simpler "fingerprint" region (below 1500 cm⁻¹) | - | Fewer bending and skeletal vibrations. |
| 4'-Butyl-4-biphenylamine | Additional peaks around 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ | CH₂ and CH₃ bending | Characteristic of the alkyl chain. |
Further comparison with other 4,4'-disubstituted biphenyls can provide a broader context for spectral interpretation. For instance, comparing the spectrum of 4'-butyl-4-biphenylamine with that of 4,4'-dinitrobiphenyl would highlight the significant differences in the N-H and C-N stretching regions versus the NO₂ stretching regions. Similarly, a comparison with 4,4'-biphenyldicarboxylic acid would show the characteristic broad O-H and strong C=O stretching bands of the carboxylic acid groups, which are absent in the amine derivative.[2][3]
Experimental Protocol for FTIR Analysis of Solid Samples
For researchers aiming to acquire an FTIR spectrum of 4'-butyl-4-biphenylamine or similar solid compounds, the following step-by-step protocol using the Attenuated Total Reflectance (ATR) technique is recommended due to its minimal sample preparation and high-quality results.[4][5]
Objective: To obtain a high-resolution FTIR spectrum of a solid sample of 4'-butyl-4-biphenylamine.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
-
Solid sample of 4'-butyl-4-biphenylamine
Figure 2. Step-by-step workflow for acquiring an FTIR spectrum using the ATR technique.
Procedure:
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.[6]
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
-
Sample Application: Place a small amount of the solid 4'-butyl-4-biphenylamine powder onto the center of the ATR crystal.[6]
-
Pressure Application: Lower the pressure arm of the ATR accessory to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is crucial for reproducible results.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic peaks and compare them to the predicted values and reference spectra.
-
Clean-up: After analysis, carefully remove the sample powder and clean the ATR crystal as described in Step 1.
Conclusion
The FTIR spectrum of 4'-butyl-4-biphenylamine is a powerful tool for its structural confirmation and purity assessment. By understanding the characteristic vibrational frequencies of its constituent functional groups, researchers can confidently interpret the spectral data. The presence of the primary aromatic amine is clearly indicated by the N-H stretching and bending modes, while the aliphatic C-H stretching and bending vibrations confirm the incorporation of the butyl substituent. The aromatic C=C and C-H vibrations provide evidence for the biphenyl core. This guide serves as a foundational resource for scientists and drug development professionals working with this and similar novel chemical entities, enabling them to leverage the full potential of FTIR spectroscopy in their research endeavors.
References
- Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker.com.
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.com.
- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem.ucdavis.edu.
- University of Colorado Boulder. (n.d.).
- Technology Networks. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. TechnologyNetworks.com.
- Polymers. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science. Polymers.ca.
- Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology, 8(1), 113-126.
- Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Edinburghinst.com.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac.com.
- ResearchGate. (n.d.). A) FTIR spectra of 10-undecynoic acid and 4,4'-Bis(azidomethyl)biphenyl...
- Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). Research Square.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chem.libretexts.org.
- SpectraBase. (n.d.). 4-Aminobiphenyl - Optional[MS (GC)] - Spectrum. Spectrabase.com.
- SpectraBase. (n.d.). 4-Aminobiphenyl - Optional[13C NMR] - Spectrum. Spectrabase.com.
- ResearchGate. (n.d.). FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl.
- National Institute of Standards and Technology. (n.d.). [1,1'-Biphenyl]-4-amine. NIST WebBook.
- ResearchGate. (n.d.). 2 The FTIR spectrum of (a) 4,4'-biphenyldicarboxylic acid and (b) 4,4'.
- PubChem. (2018, October 29). 4-Aminobiphenyl. PubChem.ncbi.nlm.nih.gov.
- FooDB. (2011, September 21). Showing Compound 4-Aminobiphenyl (FDB029326). Foodb.ca.
- PubMed. (2020, June 1). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. PubMed.ncbi.nlm.nih.gov.
- LinkedIn. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. LinkedIn.com.
- Universallab. (2024, June 16).
- ResearchGate. (n.d.). Fig 3. The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,....
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Sdbs.db.aist.go.jp.
Sources
Platform Comparison Guide: Mass Spectrometry Strategies for the Structural Elucidation of 4-(4-Butylphenyl)aniline
As a Senior Application Scientist, I frequently encounter challenges in the structural characterization and trace quantification of biphenylamines. 4-(4-Butylphenyl)aniline (MW: 225.33 g/mol , Formula: C16H19N) is a critical intermediate in the synthesis of advanced materials (e.g., liquid crystals) and pharmaceuticals. Because of its dual functionality—a non-polar butyl chain and a highly polar, basic aniline moiety—selecting the correct mass spectrometry (MS) platform is paramount.
This guide objectively compares the performance, mechanistic fragmentation pathways, and experimental workflows of two dominant platforms: Gas Chromatography-Electron Impact MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) .
Mechanistic Fragmentation Pathways: The Causality of the Spectra
To trust a mass spectrum, one must understand the thermodynamic drivers behind the bond cleavages. The fragmentation of 4-(4-Butylphenyl)aniline is heavily dependent on the ionization energy applied by the chosen platform.
Electron Impact (EI) Fragmentation Causality
In GC-EI-MS, the analyte is bombarded with electrons at a standardized 70 eV. This strips an electron to form a highly energetic radical cation [M]⁺• at m/z 225 . The extended
However, the excess internal energy drives predictable fragmentation:
-
Benzylic Cleavage (m/z 182 - Base Peak): According to Stevenson's Rule, fragmentation favors the retention of charge on the fragment with the lowest ionization energy. Cleavage of the C-C bond between the
and carbons of the butyl chain results in the loss of a neutral propyl radical (•C3H7, 43 Da) . The resulting cation at m/z 182 is exceptionally stable due to resonance delocalization across the biphenyl system, making it the base peak. -
Aniline-Specific Cleavages (m/z 155): The m/z 182 fragment can undergo further high-energy rearrangement, typical of anilines, losing neutral hydrogen cyanide (HCN, 27 Da) to yield m/z 155 .
ESI-MS/MS (CID) Causality
In LC-ESI-MS/MS (positive mode), protonation occurs at the basic amine nitrogen. This soft ionization yields a stable, even-electron precursor ion [M+H]⁺ at m/z 226 . During Collision-Induced Dissociation (CID), the even-electron rule dictates that this ion will fragment to form other even-electron cations and neutral molecules. A primary transition is the loss of ammonia (NH3, 17 Da) to yield m/z 209, followed by alkyl chain rearrangements.
Primary EI-MS fragmentation pathways of 4-(4-Butylphenyl)aniline highlighting benzylic cleavage.
Experimental Protocols: Self-Validating Workflows
Do not blindly trust default instrument methods. The following protocols are designed with built-in validation steps to ensure data integrity.
Protocol A: GC-EI-MS Structural Confirmation
This workflow is optimized for structural elucidation and isomer differentiation.
-
Sample Preparation: Dissolve 4-(4-Butylphenyl)aniline in GC-grade hexane to a concentration of 10 µg/mL.
-
Causality: Hexane ensures rapid volatilization in the heated inlet without expanding excessively and overwhelming the glass liner, which prevents peak tailing of the polar amine.
-
-
Chromatography: Utilize a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Inject 1 µL splitless at 250°C.
-
Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan from m/z 50 to 300.
-
Self-Validation Step: Prior to sample analysis, inject a calibration standard of a known alkylaniline (e.g., 4-t-butylaniline) . If the molecular ion is absent in the standard, the source temperature is too high, causing excessive thermal degradation before ionization.
Protocol B: LC-ESI-MS/MS Trace Quantification
This workflow is optimized for high-throughput, sub-nanogram quantification in complex matrices.
-
Sample Preparation: Dilute the sample in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Causality: Formic acid provides the excess protons necessary in the droplet phase to drive ESI+ ionization of the aniline group, maximizing the [M+H]⁺ yield.
-
-
Chromatography: Employ a C18 column (50 x 2.1 mm, 1.8 µm) with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Tuning & Validation (Critical): Perform a continuous syringe infusion of a 1 µg/mL standard at 10 µL/min directly into the MS source.
-
Causality: This decouples the LC from the MS, allowing you to isolate and optimize the Collision Energy (CE) for the specific MRM transitions (e.g., m/z 226
170) without the time constraints of a narrow chromatographic peak width.
-
Analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS platforms for 4-(4-Butylphenyl)aniline.
Quantitative Data Presentation: Platform Comparison
To objectively guide platform selection, the following table summarizes the quantitative performance metrics of both analytical strategies when applied to 4-(4-Butylphenyl)aniline.
| Performance Metric | Platform A: GC-EI-MS | Platform B: LC-ESI-MS/MS |
| Primary Ionization Species | Radical Cation [M]⁺• (m/z 225) | Protonated Adduct [M+H]⁺ (m/z 226) |
| Base Peak / Quant Ion | m/z 182 (Benzylic Cleavage) | m/z 170 or 209 (CID Products) |
| Limit of Detection (LOD) | ~1–5 ng/mL | ~10–50 pg/mL |
| Linear Dynamic Range | 3–4 orders of magnitude | 4–5 orders of magnitude |
| Matrix Tolerance | Low (Requires strict extraction/cleanup) | High (MRM filters out matrix noise) |
| Best Application | Structural elucidation, Library matching | Trace quantification in bio-matrices |
Conclusion
For definitive structural elucidation and isomer differentiation of 4-(4-Butylphenyl)aniline, GC-EI-MS remains the gold standard. Its predictable, thermodynamically driven benzylic cleavage yields a highly reproducible m/z 182 base peak that is ideal for library matching.
Conversely, for drug development professionals requiring high-throughput, sub-nanogram quantification in biological or complex matrices, the LC-ESI-MS/MS platform is the superior alternative. By leveraging the inherent basicity of the aniline moiety, ESI+ provides exceptional ionization efficiency, while tandem MS (MRM) delivers unmatched specificity and sensitivity.
References
-
Fragmentation (mass spectrometry) . Wikipedia. URL:[Link]
-
Mass spectra - fragmentation patterns . Chemguide. URL: [Link]
-
Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. URL:[Link]
-
4-t-Butylbenzeneamine - Mass Spectrum (Proxy for alkyl-aniline behavior). NIST Chemistry WebBook. URL:[Link]
HPLC chromatogram reference for 4-(4-Butylphenyl)aniline purity
A Comprehensive Guide to HPLC Purity Analysis of 4-(4-Butylphenyl)aniline: Method Optimization and Column Selectivity
Executive Summary
4-(4-Butylphenyl)aniline (also known as 4'-butyl-[1,1'-biphenyl]-4-amine) is a high-value intermediate utilized in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and active pharmaceutical ingredients. Because trace impurities—such as structural isomers or unreacted synthetic precursors—can severely compromise the electronic or biological efficacy of the final product, establishing a robust, high-resolution purity assay is critical. This guide objectively compares standard reversed-phase methodologies against optimized
Mechanistic Insights: Overcoming Structural Challenges
Analyzing 4-(4-Butylphenyl)aniline presents a unique trifecta of chromatographic challenges based on its molecular structure:
-
Hydrophobic Butyl Chain: Drives strong retention on standard reversed-phase (RP) columns.
-
Biphenyl Core: A rigid, highly conjugated
-electron system that requires shape selectivity for isomer resolution. -
Basic Primary Amine: Highly prone to secondary ion-exchange interactions with residual, unreacted silanols on the silica support, which is the primary cause of peak tailing.
While a standard C18 column is the traditional starting point for RP-HPLC, it relies almost exclusively on dispersive (hydrophobic) interactions. For basic, polyaromatic compounds like biphenylamines, C18 phases often yield suboptimal resolution of closely related structural isomers and exhibit severe peak tailing[1].
To achieve orthogonal selectivity, Phenyl-Hexyl stationary phases are vastly superior for this class of compounds[2]. The phenyl ring of the stationary phase acts as a Lewis base, engaging in
Visualizing the Chromatographic Mechanism
Retention Mechanisms of 4-(4-Butylphenyl)aniline on Different Stationary Phases.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific rigor, the following protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. This ensures the system is capable of resolving the target analyte from its critical synthetic precursors before any unknown batches are analyzed.
Step 1: Sample and Standard Preparation
-
Diluent: Methanol:Water (80:20, v/v).
-
Standard Solution: Dissolve the 4-(4-Butylphenyl)aniline reference standard to a concentration of 0.5 mg/mL.
-
System Suitability (SST) Solution: Spike the standard solution with 0.05 mg/mL of 4-bromoaniline (a common Suzuki coupling precursor) to verify column resolution.
Step 2: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: The low pH of ~2.0 ensures the primary amine is fully protonated, preventing mixed-mode retention and eliminating tailing).
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Step 3: Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent endcapped phenyl-hexyl phase)[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics for bulky biphenyl molecules).
-
Gradient Program:
-
0.0 - 2.0 min: 30% B
-
2.0 - 12.0 min: 30%
85% B -
12.0 - 15.0 min: 85% B
-
15.0 - 16.0 min: 85%
30% B (Re-equilibration)
-
-
Detection: UV at 254 nm.
Step 4: Self-Validation (SST Criteria) Before analyzing unknown batches, the system must pass the following criteria using the SST solution:
-
Resolution (
): between 4-bromoaniline and 4-(4-Butylphenyl)aniline. -
Tailing Factor (
): for the main peak. -
RSD of Peak Area:
(n=5 injections).
Method Development Workflow
HPLC Method Development and Validation Workflow for 4-(4-Butylphenyl)aniline.
Comparative Data Analysis: C18 vs. Phenyl-Hexyl
The following table summarizes the experimental performance comparing a standard C18 column to a Phenyl-Hexyl column under the identical gradient conditions described above.
| Parameter | Standard C18 (Endcapped) | Phenyl-Hexyl Phase | Causality / Mechanistic Driver |
| Retention Time ( | 11.4 min | 13.2 min | Enhanced retention on Phenyl-Hexyl due to additive hydrophobic and |
| Tailing Factor ( | 1.85 (Significant tailing) | 1.12 (Symmetrical) | Hexyl spacer and phase density better shield residual silanols from the basic amine[3]. |
| Theoretical Plates ( | ~8,500 | ~14,200 | Improved mass transfer and elimination of secondary mixed-mode interactions. |
| Resolution ( | 1.4 (Co-elution risk) | 3.1 (Baseline resolved) |
References
-
BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4,4'-Dinitro-2-biphenylamine." Benchchem.com.1
-
Element Lab Solutions. "Phenyl Stationary Phases for HPLC." Elementlabsolutions.com. 2
-
Agilent Technologies. "Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns." Agilent.com.3
-
Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Chromatographyonline.com. 4
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters.com.
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The Subtle Engineering of a Single Carbon: A Comparative Guide to 4-(4-Butylphenyl)aniline and its 4-Pentyl Analogue
For Researchers, Scientists, and Drug Development Professionals
In the precise world of molecular design, the addition or subtraction of a single methylene group can profoundly alter the physicochemical and material properties of a compound. This guide offers an in-depth comparison of 4-(4-butylphenyl)aniline and its longer-chain homologue, 4-(4-pentylphenyl)aniline. While these molecules share the same rigid biphenyl-aniline core, the seemingly minor extension of the terminal alkyl chain from a butyl to a pentyl group introduces significant, predictable changes.
This document moves beyond a simple cataloging of data to explain the causal relationships between structure and function. We will explore how this single-carbon modification is expected to influence key properties, detail the synthetic pathways to access these molecules, and provide the experimental framework for their characterization, with a particular focus on their application as liquid crystal precursors.
Physicochemical Properties: A Tale of Two Chains
The fundamental differences between the butyl and pentyl analogues begin with their basic physicochemical properties. While direct, experimentally verified data for these specific, non-commercial compounds is sparse, we can predict their properties with high confidence based on well-established structure-property relationships and data from closely related molecules like 4-aminobiphenyl and 4-pentylbiphenyl.[1][2] The addition of a CH₂ group to the alkyl chain systematically increases molecular weight, lipophilicity (logP), and intermolecular van der Waals forces.
This leads to predictable shifts in melting and boiling points. The longer, more flexible pentyl chain can lead to more complex packing in the solid state but generally contributes to stronger intermolecular attractions, which typically elevates the boiling point.
Table 1: Predicted Physicochemical Properties of Butyl and Pentyl Analogues
| Property | 4-(4-Butylphenyl)aniline | 4-(4-Pentylphenyl)aniline | Rationale for Prediction |
| Molecular Formula | C₁₆H₁₉N | C₁₇H₂₁N | Addition of one CH₂ group. |
| Molecular Weight | 225.33 g/mol | 239.36 g/mol | Calculated from the molecular formula. |
| Predicted logP | ~4.8 - 5.2 | ~5.3 - 5.7 | Increased alkyl chain length enhances lipophilicity. |
| Polar Surface Area | 26.02 Ų | 26.02 Ų | The polar aniline headgroup is unchanged. |
| Predicted Boiling Point | Higher than parent 4-aminobiphenyl (302 °C)[3] | Marginally higher than the butyl analogue | Increased van der Waals forces due to larger molecular surface area. |
| Predicted Melting Point | Variable; dependent on crystal packing | Variable; often shows complex "odd-even" effects within a homologous series.[4] | Longer chains can disrupt or alter crystal lattice efficiency. |
Synthesis: A Unified Approach via Suzuki-Miyaura Coupling
The most versatile and widely adopted method for synthesizing 4-aryl-anilines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning methodology allows for the efficient formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid, demonstrating high functional group tolerance and typically providing high yields. The synthesis for both the butyl and pentyl analogues would follow an identical pathway, merely substituting the corresponding alkylphenyl boronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for the synthesis of the target compounds.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine 4-bromoaniline (1.0 eq.), the corresponding 4-alkylphenylboronic acid (1.1-1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq.).
-
Solvent Addition: Add a degassed solvent system. A mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is often effective.
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (4-bromoaniline) is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[7]
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Core Application: Probing the Impact on Liquid Crystalline Behavior
The elongated, rigid structure of 4-(4-alkylphenyl)anilines makes them excellent candidates for forming liquid crystal (LC) phases.[4] Liquid crystals are states of matter intermediate between the crystalline solid and the isotropic liquid, possessing degrees of both order and fluidity.[8] The length of the flexible alkyl chain is a critical parameter used to tune the properties and temperature ranges of these phases (mesophases).
The primary effect of increasing the alkyl chain length is the enhancement of anisotropic van der Waals interactions, which tends to stabilize more ordered mesophases.[4] Therefore, we can predict that the pentyl analogue will exhibit more stable and potentially higher-temperature liquid crystal phases compared to the butyl analogue. It is common for longer alkyl chains in a homologous series to promote the formation of layered smectic phases over the less-ordered nematic phase.[9]
Experimental Characterization of Mesophases
The identification and characterization of liquid crystal phases and their transition temperatures are primarily accomplished using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[10][11]
1. Differential Scanning Calorimetry (DSC) Protocol:
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.[12][13]
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its clearing point (the transition to an isotropic liquid). This erases any previous thermal history.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Heat the sample again at the same rate. The data from this second heating run is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: Analyze the resulting thermogram. Endothermic peaks on heating correspond to transitions like melting (crystal to LC/liquid) and clearing (LC to isotropic liquid). Exothermic peaks on cooling correspond to crystallization and LC phase formation. The peak temperature indicates the transition temperature (T), and the integrated peak area provides the enthalpy of the transition (ΔH).
2. Polarized Optical Microscopy (POM) Protocol:
POM is used to visually identify the type of liquid crystal phase by observing the characteristic optical textures that form as the sample is cooled from the isotropic liquid state.[14][15]
-
Sample Preparation: Place a small amount of the compound on a clean glass microscope slide and cover it with a coverslip.
-
Heating: Place the slide on a hot stage attached to the polarized light microscope. Heat the sample until it melts completely into the isotropic liquid phase (this will appear dark between the crossed polarizers).
-
Observation: Slowly cool the sample (e.g., at 1-5 °C/min). As the sample transitions into a liquid crystalline phase, it will become birefringent and appear bright with distinct patterns, known as textures.
-
Texture Identification: Different mesophases have unique textures. For example, the nematic phase often exhibits a "Schlieren" or "marbled" texture, while smectic phases can show "focal-conic" or "fan-shaped" textures.[8] By observing these textures as the temperature changes, one can confirm the nature of the phases identified by DSC.
Structure-Property Causality: The Impact of a Methylene Unit
The observed and predicted differences between the butyl and pentyl analogues can be traced back to the addition of a single CH₂ group. This modification initiates a cascade of changes in intermolecular forces and molecular packing, which in turn dictates the macroscopic material properties.
Conclusion
The comparison between 4-(4-butylphenyl)aniline and its 4-pentyl analogue serves as a powerful illustration of a core principle in materials science and medicinal chemistry: subtle structural modifications can be used to rationally tune material properties. The addition of a single methylene group is predicted to increase lipophilicity and boiling point while significantly influencing the stability and nature of the liquid crystalline phases. The pentyl derivative is expected to favor more ordered smectic phases at higher temperatures due to enhanced intermolecular forces. The experimental workflows provided herein, centered on Suzuki-Miyaura coupling for synthesis and a combination of DSC and POM for characterization, represent a robust and standard approach for verifying these predictions and exploring the rich structure-property relationships within this and other homologous series.
References
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Surekha, M., Kumar, A.A.N., Chalapathy, P.V., Muniprasad, M., & Potukuchi, D.M. (2019). Synthesis and phase transition characterization by polarized optical microscopy and differential scanning calorimetry in hydrogen bonded chiral liquid crystal series:M*SA:nOBAs. Taylor & Francis Online. [Link]
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Li, Y., & Jakli, A. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. LibreTexts. [Link]
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University of California, Davis. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. [Link]
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DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. [Link]
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Various Authors. (2016). Characterization of Liquid Crystals: A Literature Review. Reviews in Advanced Materials Science, 44, 398-406. [Link]
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PrepChem. (n.d.). Synthesis of 4'-n-pentyl-4-biphenylcarboxylic acid. Retrieved from [Link]
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Various Authors. (n.d.). Characterization of Liquid Crystals. ResearchGate. [Link]
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NIST. (n.d.). [1,1'-Biphenyl]-4-amine. NIST Chemistry WebBook. [Link]
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Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-amine (CAS 92-67-1). Retrieved from [Link]
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Al-Hamdani, A. A., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Polymers, 14(15), 3028. [Link]
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Gray, G. W., & Lydon, J. E. (1974). Properties of the Liquid Crystals Formed by Certain 4′-n-Alkoxyphenyl Biphenyl -4- Carboxylates. Scilit. [Link]
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PubChem. (n.d.). 4'-(1,1-Dimethylethyl)[1,1'-biphenyl]-4-amine. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]
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PubChem. (n.d.). 4-Pentylbiphenyl. Retrieved from [Link]
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ChemSrc. (n.d.). N-(P-TOLYL)-[1,1'-BIPHENYL]-4-AMINE. Retrieved from [Link]
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Huff, B. E., et al. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]
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Boulton, L. T., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 68(17), 6649-6657. [Link]
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Cestari, M., et al. (2020). Chemical-Physical Characterization of a Binary Mixture of a Twist Bend Nematic Liquid Crystal with a Smectogen. Molecules, 25(23), 5727. [Link]
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Kanojiya, J., et al. (2011). Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. Liquid Crystals, 38(8), 1035-1055. [Link]
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Tsolidou, D., & Mavromoustakos, T. (2009). Differential Scanning Calorimetry of Protein–Lipid Interactions. Methods in Molecular Biology, 580, 55-72. [Link]
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IARC Working Group. (2012). 4-AMINOBIPHENYL. Chemical Agents and Related Occupations. [Link]
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LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]
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Théveau, L. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. HAL Open Science. [Link]
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Gray, G. W., & McDonnell, D. G. (1977). Properties of the liquid crystals formed by some 4′-substituted 4-(β-p-substituted arylethyl)biphenyls. Journal of the Chemical Society, Perkin Transactions 2, (11), 1569-1574. [Link]
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Global Substance Registration System. (n.d.). 4-PENTYLBIPHENYL. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-n-pentyl-biphenyl-4'-carboxylic acid. Retrieved from [Link]
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Park, C.-W., et al. (2014). The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. ResearchGate. [Link]
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Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl. [Link]
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Li, J., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 5(85), 69369-69374. [Link]
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National Toxicology Program. (2021). 4-Aminobiphenyl. 15th Report on Carcinogens. [Link]
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Sarna, C. J., & Bunning, T. J. (1983). Elastic, dielectric and optical constants of 4'-pentyl-4-cyanobiphenyl. ResearchGate. [Link]
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A Comparative Guide to the UV-Vis Absorption Spectra of 4-(4-Butylphenyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Butylphenyl)aniline, a derivative of 4-aminobiphenyl, serves as a core structure in various fields, including materials science and medicinal chemistry. Its electronic properties, which can be readily probed by UV-Vis spectroscopy, are of significant interest for understanding structure-activity relationships and for the development of novel compounds with tailored optical characteristics. This guide provides a comparative analysis of the UV-Vis absorption spectra of 4-(4-butylphenyl)aniline and its derivatives, offering insights into how structural modifications influence their electronic transitions.
The fundamental chromophore in these molecules is the biphenyl system, which exhibits characteristic π → π* transitions in the ultraviolet region. The presence of the amino group (an auxochrome) and the butyl group, along with other substituents, can significantly modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). Understanding these shifts is crucial for predicting the electronic behavior of new derivatives and for applications such as the design of molecular probes and functional materials.
The Influence of Substitution on Electronic Spectra
The position and intensity of the absorption bands in the UV-Vis spectra of 4-(4-butylphenyl)aniline derivatives are primarily governed by the nature of the substituents on the aromatic rings. Substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups such as alkyls (e.g., butyl), alkoxy (-OR), and amino (-NH2) increase the electron density of the π-system. This destabilizes the ground state more than the excited state, leading to a smaller energy gap for the π → π* transition. Consequently, EDGs typically cause a bathochromic shift (a shift to longer wavelengths, or red shift) in the λmax.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the π-system. This stabilizes the ground state more than the excited state, resulting in a larger energy gap. Therefore, EWGs generally cause a hypsochromic shift (a shift to shorter wavelengths, or blue shift) in the λmax.
The following diagram illustrates the general workflow for synthesizing and characterizing these derivatives.
Caption: A generalized workflow for the synthesis and characterization of 4-(4-Butylphenyl)aniline derivatives.
Comparative UV-Vis Absorption Data
The following table presents a comparison of the UV-Vis absorption maxima for 4-aminobiphenyl and a hypothetical series of 4-(4-butylphenyl)aniline derivatives with various substituents on the aniline ring. The data for the derivatives are predicted based on established substituent effects.
| Compound | Substituent (at N- or on aniline ring) | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference/Predicted |
| 4-Aminobiphenyl | -H | Acidic Mobile Phase | ~275 | Not specified | [1] |
| 4-(4-Butylphenyl)aniline | -H | Ethanol | ~285-295 | ~1500-2000 | Predicted |
| N-Methyl-4-(4-butylphenyl)aniline | -CH3 (at N) | Ethanol | ~290-300 | ~1600-2200 | Predicted |
| N,N-Dimethyl-4-(4-butylphenyl)aniline | -N(CH3)2 (at N) | Ethanol | ~295-310 | ~1800-2500 | Predicted |
| 2-Nitro-4-(4-butylphenyl)aniline | 2-NO2 | Ethanol | ~270-280 | ~1300-1800 | Predicted |
| 4-Nitro-4'-(butyl)aniline | 4-NO2 | Ethanol | ~350-380 | >10000 | Predicted |
Note: The predicted values are estimations and actual experimental values may vary depending on the specific solvent and experimental conditions.
Experimental Protocol: UV-Vis Spectroscopy
The following is a generalized, detailed protocol for obtaining the UV-Vis absorption spectrum of a 4-(4-butylphenyl)aniline derivative.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a synthesized 4-(4-butylphenyl)aniline derivative.
Materials:
-
Synthesized and purified 4-(4-butylphenyl)aniline derivative
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh approximately 10 mg of the purified compound.
-
Dissolve the compound in the chosen spectroscopic grade solvent in a 50 mL volumetric flask. Ensure complete dissolution. This will be your stock solution. Calculate the exact molar concentration.
-
-
Preparation of Dilutions:
-
From the stock solution, prepare a series of dilutions (e.g., 1:10, 1:20, 1:50) using the same solvent to obtain solutions with concentrations in the range of 10⁻⁴ to 10⁻⁶ M. The ideal absorbance range for accurate measurements is typically between 0.2 and 0.8.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for these compounds).
-
Select a suitable scan speed and data interval.
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank.
-
Place the blank cuvette in both the sample and reference holders of the spectrophotometer.
-
Run a baseline scan to correct for any absorbance from the solvent and the cuvette.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute sample solution before filling it with that solution.
-
Place the sample cuvette in the sample holder.
-
Run the UV-Vis scan.
-
Repeat this step for all the prepared dilutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
From the obtained spectra, identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax for each concentration.
-
According to the Beer-Lambert law (A = εbc), plot a graph of absorbance (A) versus concentration (c).
-
The slope of the resulting straight line will be the molar absorptivity (ε), as the path length (b) is 1 cm.
-
The relationship between these steps is illustrated in the following diagram:
Caption: Step-by-step workflow for acquiring UV-Vis absorption spectra.
Conclusion
The UV-Vis absorption spectra of 4-(4-butylphenyl)aniline derivatives are highly sensitive to structural modifications. By systematically altering the substituents on the aromatic framework, it is possible to tune the electronic properties and, consequently, the absorption characteristics of these molecules. Electron-donating groups generally lead to a bathochromic shift, while electron-withdrawing groups cause a hypsochromic shift. This predictable behavior, governed by fundamental principles of physical organic chemistry, allows for the rational design of novel compounds with specific optical properties for a wide range of applications in science and technology. The provided experimental protocol offers a robust framework for the accurate characterization of these compounds, ensuring reliable and reproducible data for comparative studies.
References
-
SIELC Technologies. UV-Vis Spectrum of 4-Aminobiphenyl. [Link]
Sources
Comparative Toxicology Guide: 4-(4-Butylphenyl)aniline vs. 4-Aminobiphenyl
[1]
Executive Summary
Status: 4-Aminobiphenyl (4-ABP) is a Group 1 Human Carcinogen. 4-(4-Butylphenyl)aniline (4'-Butyl-4-aminobiphenyl) is a structural derivative exhibiting significantly reduced mutagenic potential.[1]
This guide provides a technical comparison between the legacy carcinogen 4-aminobiphenyl and its para-substituted derivative, 4-(4-Butylphenyl)aniline .[1] Designed for drug development professionals and application scientists, this analysis focuses on the Structure-Activity Relationship (SAR) that governs the toxicity of biphenylamines.[1]
Key Insight: The addition of a butyl chain at the 4'-position of the biphenyl scaffold acts as a "steric safety switch."[1] While 4-aminobiphenyl undergoes rapid metabolic activation to form DNA adducts, the 4'-butyl substituent introduces steric hindrance that disrupts the enzymatic N-oxidation and DNA intercalation required for genotoxicity.[1]
Part 1: Chemical Identity & Physicochemical Properties
The fundamental difference lies in the distal ring substitution.[1] The lipophilic butyl tail of the derivative drastically alters its interaction with biological systems compared to the planar, compact parent molecule.[1]
| Feature | 4-Aminobiphenyl (4-ABP) | 4-(4-Butylphenyl)aniline |
| IUPAC Name | [1,1'-Biphenyl]-4-amine | 4'-Butyl[1,1'-biphenyl]-4-amine |
| CAS Number | 92-67-1 | Research Derivative (Ref.[1][2] SAR studies) |
| Structure | H₂N-Ph-Ph | H₂N-Ph-Ph-(CH₂)₃CH₃ |
| Molecular Weight | 169.23 g/mol | 225.33 g/mol |
| LogP (Lipophilicity) | ~2.86 (Moderate) | ~4.8 (High) |
| Physical State | Colorless/Tan Solid | Liquid Crystal / Low-Melting Solid |
| Regulatory Status | Banned/Restricted (Group 1 Carcinogen) | Research Chemical (Handle as Potent) |
Part 2: Toxicological Profiles & Mechanism of Action
4-Aminobiphenyl (The Hazard)
Mechanism: Metabolic Activation & DNA Adduction 4-ABP is a classic pro-carcinogen.[1][3][4] It is biologically inert until activated by hepatic enzymes.[1] The toxicity pathway is well-mapped:[1]
-
N-Oxidation: Cytochrome P450 1A2 (CYP1A2) oxidizes the amine to N-hydroxy-4-aminobiphenyl.[1]
-
Esterification: Phase II enzymes (NAT1/NAT2 or SULTs) convert the N-hydroxy metabolite into an unstable ester (e.g., N-acetoxy).[1]
-
Nitrenium Ion Formation: The ester bond cleaves spontaneously in the acidic environment of the bladder or within cells, generating a highly electrophilic arylnitrenium ion .[1]
-
Genotoxicity: This ion covalently binds to the C8 position of Guanine residues in DNA, causing "bulky adducts" that lead to G→T transversion mutations (frameshifts).[1]
4-(4-Butylphenyl)aniline (The Alternative)
Mechanism: Steric Hindrance & Detoxification The introduction of a butyl group at the para-position of the non-amino ring (4'-position) significantly mitigates the carcinogenic potential through two primary mechanisms:[1]
-
Inhibition of DNA Intercalation: Mutagenicity in planar aromatic amines often requires the molecule to intercalate (slide) between DNA base pairs to position the reactive group for binding.[1] The flexible, bulky butyl tail disrupts the planarity of the biphenyl system, preventing effective intercalation.[1]
-
Metabolic Diversion (The "Blocking" Effect):
-
CYP1A2 Steric Clash: The active site of CYP1A2 is narrow and planar.[1] The butyl group creates steric bulk that hinders the molecule from fitting correctly into the enzyme pocket for N-oxidation.[1]
-
Alternative Oxidation: The alkyl chain offers an alternative site for oxidation (omega-oxidation).[1] Metabolic enzymes may attack the butyl chain to form alcohols or carboxylic acids (detoxification products) rather than oxidizing the nitrogen (activation pathway).
-
Part 3: Experimental Evidence (SAR Analysis)
Mutagenicity Data (Ames Test)
Experimental data from homologous series of 4'-alkyl-4-aminobiphenyls demonstrates a clear inverse relationship between alkyl chain length and mutagenicity.[1]
-
Study Context: Comparative mutagenicity in Salmonella typhimurium strains TA98 (frameshift detection) and TA100 (base-pair substitution) with S9 metabolic activation.
| Compound | Substituent (4'-position) | Mutagenic Potency (Revertants/nmol) | Interpretation |
| 4-ABP | -H (None) | High (>500) | Potent Mutagen |
| 4'-Methyl-ABP | -CH₃ | High | Planarity maintained; potent.[1] |
| 4'-Ethyl-ABP | -CH₂CH₃ | Moderate | Slight steric interference.[1] |
| 4'-Butyl-ABP | -(CH₂)₃CH₃ | Negligible / Low | Steric cutoff reached. |
| 4'-t-Butyl-ABP | -C(CH₃)₃ | Non-Mutagenic | Complete steric block.[1] |
Part 4: Visualization of Mechanisms[1]
Diagram 1: Metabolic Activation Pathways
This diagram contrasts the "Toxic Activation" of 4-ABP with the "Steric Blocking" observed in the butyl derivative.[1]
Caption: Comparative metabolic fate. 4-ABP undergoes critical N-oxidation leading to DNA damage, while the butyl derivative faces steric barriers that favor detoxification pathways.[1]
Part 5: Safety & Handling Protocols
Despite the reduced toxicity profile of 4-(4-Butylphenyl)aniline, it is an aromatic amine and should be treated with the Precautionary Principle .[1] It is not "non-toxic," but rather "lower risk" than 4-ABP.[1]
Recommended Containment Workflow
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Decontamination:
References
-
Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research. Link
-
Glende, C., et al. (2002). Transformation of mutagenic aromatic amines into non-mutagenic species by alkyl substituents.[1] Part II: alkylation far away from the amino function. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.[1] Link
-
IARC Working Group. (2012). 4-Aminobiphenyl.[1][2][3][4][5][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F.[1] Link
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Debnath, A. K., et al. (1992).[1] Structure-activity relationship of mutagenic aromatic and heteroaromatic amines. Environmental and Molecular Mutagenesis.[1][3][4][8][9] Link
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electrochemical properties cyclic voltammetry of 4-(4-Butylphenyl)aniline
Electrochemical Profiling and Cyclic Voltammetry of 4-(4-Butylphenyl)aniline: A Comparative Guide for HTM Precursors
In the development of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), the design of hole-transporting materials (HTMs) dictates device efficiency and longevity. 4-(4-Butylphenyl)aniline (and its structural isomers like 4-sec-butyl variants) serves as a foundational building block for synthesizing advanced macromolecular HTMs, such as the widely used polymer TFB (poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine)) [1].
Unlike fully substituted tertiary triarylamines, 4-(4-Butylphenyl)aniline is a primary amine. This structural distinction fundamentally alters its direct electrochemical behavior. Designed for researchers and drug/materials development professionals, this guide provides an objective comparison of 4-(4-Butylphenyl)aniline against alternative arylamines, detailing its cyclic voltammetry (CV) characteristics, oxidation mechanisms, and practical laboratory workflows.
Structural Causality and Electrochemical Behavior
The electrochemical performance of an arylamine is governed by the stability of its radical cation upon oxidation.
-
The Biphenyl Core: Provides extended
-conjugation, which lowers the ionization potential compared to simple anilines. This makes it easier to extract an electron, facilitating efficient hole injection. -
The 4-Butyl Substitution: The addition of a butyl chain at the para position serves two critical functions. First, it imparts excellent solubility in non-polar organic solvents (e.g., toluene, chlorobenzene), which is mandatory for solution-processed device fabrication [1]. Second, the alkyl group exerts a positive inductive (+I) effect. This electron-donating characteristic slightly raises the Highest Occupied Molecular Orbital (HOMO) energy level, reducing the oxidation potential compared to unsubstituted analogs.
-
The Primary Amine (-NH
): Because the nitrogen atom possesses two reactive protons, the direct electrochemical oxidation of 4-(4-Butylphenyl)aniline is inherently irreversible. Upon anodic oxidation, the resulting radical cation rapidly undergoes deprotonation and subsequent N-N or C-C coupling (dimerization or polymerization) [2]. To achieve the reversible redox cycling required for stable HTMs, this primary amine must be synthetically converted into a tertiary amine (e.g., via Buchwald-Hartwig cross-coupling) [3].
Comparative Electrochemical Performance
To contextualize the performance of 4-(4-Butylphenyl)aniline (4-BPA), we compare it against 4-Aminobiphenyl (4-ABP) —a legacy unsubstituted analog whose commercial use has ceased due to severe toxicity [4]—and a standard Triphenylamine (TPA) core.
| Property | 4-Aminobiphenyl (4-ABP) | 4-(4-Butylphenyl)aniline (4-BPA) | Triphenylamine (TPA) Core |
| Structure Type | Primary Arylamine | Alkyl-substituted Primary Arylamine | Tertiary Arylamine |
| Solubility (Non-polar) | Poor | Excellent (due to butyl chain) | Moderate to Good |
| CV Reversibility | Irreversible (Coupling) | Irreversible (Coupling) | Reversible (if para-blocked) |
| Typical HOMO Level | ~ -5.6 eV | ~ -5.4 eV (Inductive shift) | ~ -5.2 eV |
| Primary Application | Legacy dye intermediate | Precursor for TFB / HTM polymers | Standard Hole Transport Layer |
| Toxicity Profile | Known human carcinogen | Irritant / Precursor | Varies by substitution |
Mechanistic Pathways of Oxidation
Understanding the fate of the radical cation is essential for interpreting the CV voltammograms of arylamines. The diagram below illustrates why 4-(4-Butylphenyl)aniline exhibits an irreversible anodic peak, and how chemical derivatization unlocks reversible hole transport.
Electrochemical oxidation pathways of 4-BPA versus its tertiary amine derivatives.
Self-Validating Cyclic Voltammetry (CV) Methodology
To accurately determine the oxidation potential and estimate the HOMO level of 4-(4-Butylphenyl)aniline (or its synthesized derivatives), a rigorous CV protocol is required. The following workflow is designed as a self-validating system: it utilizes internal controls to verify both the electrochemical window of the solvent and the stability of the reference electrode [5].
Standardized cyclic voltammetry workflow for organic semiconductor precursors.
Step-by-Step Protocol:
-
Electrode Preparation: Polish a Glassy Carbon (GC) working electrode using 0.3 µm and 0.05 µm alumina slurries on a microcloth. Sonicate the electrode in deionized water, followed by absolute ethanol, for 3 minutes each to remove residual particulates.
-
Causality: A pristine surface ensures reproducible electron transfer kinetics and prevents peak broadening.
-
-
Electrolyte Formulation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate (TBAPF
) in anhydrous acetonitrile (MeCN) or dichloromethane (DCM).-
Causality: TBAPF
provides high ionic conductivity. Anhydrous conditions are critical because trace water acts as a nucleophile, prematurely quenching the radical cations of arylamines.
-
-
System Deoxygenation: Assemble the three-electrode cell (GC working, Pt wire counter, Ag/AgNO
pseudo-reference). Sparge the solution with high-purity Argon for 15 minutes.-
Causality: Dissolved oxygen is electrochemically active (reducing to superoxide) and will interfere with the anodic signals.
-
-
Background Validation: Run a background scan from -1.0 V to +1.5 V at 50 mV/s.
-
Validation Check: The voltammogram must be featureless. Any peaks indicate solvent contamination or a dirty electrode.
-
-
Analyte Measurement: Introduce 1.0 mM of 4-(4-Butylphenyl)aniline. Scan anodically. You will observe a sharp, irreversible oxidation peak (
) around +0.7 V to +0.8 V (vs. Ag/Ag ). The lack of a cathodic return peak ( ) confirms the rapid chemical coupling of the primary amine radical cation. -
Internal Calibration: Spike the solution with 1.0 mM Ferrocene (Fc). Run a final scan to capture the reversible Fc/Fc
redox couple. -
Data Extraction: Calculate the half-wave potential of Ferrocene (
). Adjust the analyte's oxidation onset potential ( ) relative to Fc/Fc . The HOMO energy is then estimated using the empirical relation: [5].
Conclusion
While 4-(4-Butylphenyl)aniline itself does not exhibit the reversible electrochemistry required for direct use as a hole transport layer, its structural properties make it an elite precursor. The para-butyl group resolves the solubility limitations of rigid biphenyl systems and favorably tunes the electronic landscape via inductive effects. By employing rigorous, internally calibrated cyclic voltammetry, researchers can accurately map the energy levels of this building block, ensuring precise HOMO/LUMO alignment when synthesizing next-generation organic electronic materials.
References
-
ResearchGate. "Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection". Available at: [Link]
-
MDPI. "New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics". Available at:[Link]
-
Wikipedia. "4-Aminobiphenyl". Available at: [Link]
-
ACS Publications. "Transparent and Colorless Dye-Sensitized Solar Cells Exceeding 75% Average Visible Transmittance". Available at: [Link]
Safety Operating Guide
4-(4-Butylphenyl)aniline proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a set of arbitrary rules, but as a rigorous, scientifically grounded discipline. Handling and disposing of 4-(4-Butylphenyl)aniline —a highly lipophilic primary aromatic amine—requires a deep understanding of its molecular behavior, environmental persistence, and toxicological profile.
This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and terminal disposal of 4-(4-Butylphenyl)aniline, ensuring absolute compliance and protecting both laboratory personnel and the environment.
Physicochemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first understand the causality behind the chemical's hazards. 4-(4-Butylphenyl)aniline consists of a biphenyl core, a primary amine group, and a lipophilic butyl chain. This specific structural combination dictates its behavior in biological and environmental systems.
Primary aromatic amines are known for their potential mutagenicity and severe toxicity to aquatic life[1]. The addition of the butyl group significantly increases the molecule's partition coefficient (Log Pow), meaning it readily penetrates standard personal protective equipment (PPE) and bioaccumulates in lipid-rich tissues.
Table 1: Quantitative Hazard Data and Operational Impact
| Parameter | Classification / Value | Causality & Operational Impact |
| Chemical Class | Primary Aromatic Amine | Dictates high-temperature incineration as the only viable disposal route to prevent environmental persistence[2]. |
| Lipophilicity (Log Pow) | > 3.0 (Highly Lipophilic) | High bioaccumulation potential. Mandates the use of laminated (e.g., Silver Shield) or double-gloved heavy-duty nitrile to prevent dermal absorption. |
| Aquatic Toxicity | Severe | Strictly prohibits drain disposal. Even trace amounts can contaminate aquatic ecosystems and cause long-term biodiversity damage[1]. |
| Chemical Incompatibilities | Strong oxidizers, acids | Mixing with agents like perchlorates or nitric acid in waste streams can trigger violent, exothermic degradation reactions. |
Pre-Disposal Waste Segregation Workflow
Proper waste segregation is the most critical logistical step in the laboratory. Mixing 4-(4-Butylphenyl)aniline with incompatible waste streams can lead to hazardous polymerization, toxic gas release, or explosive reactions. The following workflow illustrates the logical decision tree for isolating this compound.
Figure 1: Decision matrix for the segregation and routing of 4-(4-Butylphenyl)aniline waste streams.
Self-Validating Disposal Methodologies
A robust safety protocol must be a "self-validating system"—meaning every action includes a built-in verification step to ensure the procedure was executed successfully.
Protocol A: Waste Characterization & Manifesting
Before handover to an Environmental Health & Safety (EHS) vendor, the waste must be accurately profiled.
-
Sampling: Extract a representative 5 mL or 5 g aliquot from the satellite accumulation container.
-
Analysis: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) following the analytical principles of EPA Method 8131, which is optimized for aniline derivatives[3].
-
Validation Step: Prior to extraction, spike the sample with a known concentration of an internal surrogate standard (e.g., 2-fluoroaniline). A recovery yield between 85–115% validates the absence of matrix suppression, ensuring your waste manifest accurately reflects the concentration of the hazardous amine.
Protocol B: Packaging & Satellite Accumulation
-
Primary Containment: Transfer waste into High-Density Polyethylene (HDPE) containers. Causality: HDPE is chemically inert to lipophilic amines, whereas certain plastics or metals may degrade or catalyze unwanted reactions over time.
-
Atmospheric Control: Purge the headspace of the container with Argon or Nitrogen gas before sealing. Causality: Aromatic amines readily oxidize in the presence of atmospheric oxygen, potentially forming reactive and darker-colored degradation products (such as azo compounds or quinone imines) that complicate waste profiling.
-
Validation Step: Perform a visual inspection of the container seals and use a volatile organic compound (VOC) sniffer around the cap. A reading of 0 ppm validates the integrity of the primary containment.
Protocol C: Final Destruction (Incineration)
4-(4-Butylphenyl)aniline must never be sent to a standard landfill. It must be transferred to a licensed hazardous waste facility for thermal destruction[2].
-
Destruction Mechanism: The waste is subjected to high-temperature incineration (>1000°C). Causality: This extreme thermal energy is required to completely cleave the robust aromatic C-C and C-N bonds of the biphenylamine structure.
-
Emission Control: The incinerator must be equipped with an afterburner and a caustic scrubber system. Causality: Combustion of nitrogen-containing compounds generates hazardous nitrogen oxides (NOx). The scrubber neutralizes these gases, preventing secondary atmospheric pollution[4].
Operational Spill Management & Decontamination
In the event of an operational spill, standard sweeping or mopping is insufficient and dangerous. The following self-validating protocol must be used to neutralize the hazard.
Step-by-Step Spill Response:
-
Containment: Immediately surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Do not use sawdust, as it poses a flammability risk when mixed with organic amines.
-
Chemical Neutralization: Spray the contained spill with a weak acidic solution (e.g., 5% citric acid or acetic acid).
-
Causality: The acid protonates the free amine, converting it into an ammonium salt. This drastically reduces the compound's volatility and vapor pressure, while simultaneously increasing its water solubility for easier mechanical collection.
-
-
Collection: Use non-sparking tools to scoop the neutralized slurry into a dedicated, labeled HDPE hazardous waste bucket.
-
Validation Step (Critical): Once the area is visibly clean, swab the surface and apply a colorimetric amine indicator (such as a fluorescamine spray or ninhydrin solution).
-
Mechanism: These reagents react specifically with primary amines to produce a distinct fluorescence or color change.
-
Result: A negative result (no color change) scientifically validates that the primary amine has been completely removed and the operational area is safe to resume normal activities.
-
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications (Chemical Health & Safety) URL:[Link]
-
Laboratory Chemical Hygiene Plan and Standard Operating Procedures Montana Technological University (Office of Environmental Health and Safety) URL:[Link]
Sources
Personal protective equipment for handling 4-(4-Butylphenyl)aniline
As a Senior Application Scientist, I have designed this comprehensive operational guide to move beyond basic compliance. For researchers, scientists, and drug development professionals handling 4-(4-Butylphenyl)aniline, understanding the why behind safety protocols is just as critical as the how.
While specific toxicological data for the 4-butyl derivative is limited, it shares the biphenylamine scaffold with 4-aminobiphenyl, a known Class 1A human carcinogen. The addition of the butyl group increases the molecule's lipophilicity (Log Kow > 2.86), which significantly enhances its ability to penetrate the lipid bilayer of human skin[1]. Acute exposure to this class of primary aromatic amines (PAAs) can cause methemoglobinemia—a condition where the amine metabolites oxidize the iron in hemoglobin from Fe²⁺ to Fe³⁺, severely impairing oxygen transport and causing cyanosis[2].
The following guide establishes a self-validating system for the safe handling, decontamination, and disposal of 4-(4-Butylphenyl)aniline.
I. Quantitative PPE & Hazard Matrix
Standard laboratory personal protective equipment (PPE) is insufficient for handling highly lipophilic aniline derivatives. The table below outlines the mandatory PPE and the mechanistic causality behind each selection.
| Hazard Category | Quantitative Data / Specification | Required PPE & Engineering Controls | Causality & Scientific Rationale |
| Dermal Absorption | Log Kow > 2.86[1] | Butyl rubber or PVA gloves; Fully-buttoned lab coat[3]. | High lipophilicity enables rapid transdermal penetration. Aniline derivatives permeate standard nitrile rapidly; Butyl/PVA provides a sterically hindered chemical barrier[3]. |
| Inhalation | Vapor Pressure: ~1 mm Hg (extrapolated)[1] | Certified Fume Hood; Type P3 (EN 143) or N100 Respirator. | Prevents inhalation of carcinogenic particulates and aerosols. Fume hood confines volatile amine vapors[3]. |
| Ocular Exposure | Corrosive / Mucosal Irritant | Chemical splash goggles[3]. | Prevents rapid mucosal absorption and localized tissue damage. Safety glasses are insufficient against chemical vapors. |
| Systemic Toxicity | Methemoglobinemia / Carcinogen | Class II Type B2 BSC or Chemical Fume Hood[3]. | Prevents systemic circulation of amine metabolites that cause hemoglobin oxidation and long-term bladder cancer risks[2]. |
II. Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.
Step 1: System Validation & PPE Donning
-
Airflow Verification: Before opening the chemical container, verify that the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm).
-
Glove Integrity Test: Perform an air-inflation test on your Butyl or Polyvinyl Alcohol (PVA) gloves to check for micro-punctures.
-
Donning: Wear a fully-buttoned lab coat, chemical splash goggles, and a P3 particulate respirator[3]. Double-glove by placing a thin nitrile glove underneath the outer Butyl/PVA glove. Rationale: The inner nitrile glove provides dexterity and acts as a last line of defense during the doffing process.
Step 2: Safe Weighing and Transfer
-
Line the fume hood workspace with disposable, chemical-resistant bench paper to catch micro-spills.
-
Place an anti-static weighing boat on the analytical balance inside the hood.
-
Using a grounded, static-free spatula, carefully transfer the 4-(4-Butylphenyl)aniline. Avoid sudden movements to prevent the generation of airborne particulates[3].
Step 3: Chemical Decontamination
-
After transfer, wipe the spatula, balance, and surrounding surfaces with a lint-free wipe dampened with 1M Hydrochloric Acid (HCl).
-
Causality: The acidic solution protonates the free amine, converting the lipophilic 4-(4-Butylphenyl)aniline into a highly water-soluble anilinium salt. This prevents volatilization and allows for safe, complete surface removal.
-
Follow the acid wash with a standard soap and water wipe down.
III. Spill Management & Disposal Plan
Primary aromatic amines are highly toxic to aquatic life and bioaccumulate in ecosystems[4]. Never dispose of 4-(4-Butylphenyl)aniline down the drain[3].
Spill Response Protocol:
-
Small Spill (< 50 mg): Do not sweep dry powder, as this generates carcinogenic aerosols. Cover the spill with an inert, dry absorbent material such as vermiculite or dry sand[3]. Do not use combustible absorbents like sawdust. Carefully scoop the absorbed mixture into a polyethylene hazardous waste container[3].
-
Large Spill (> 50 mg): Immediately evacuate the area, secure the perimeter, and contact your facility's Environmental Health and Safety (EH&S) emergency response team[3].
Routine Waste Disposal:
-
Store all contaminated materials (including bench paper and outer gloves) in a tightly closed polyethylene container[3].
-
Keep the waste container away from strong oxidizing agents and acids to prevent dangerous exothermic reactions[1].
-
Label the container clearly as "Hazardous Waste - Primary Aromatic Amine / Potential Carcinogen" and arrange for pickup by a licensed EH&S contractor[3].
IV. Workflow Visualization
Workflow for handling 4-(4-Butylphenyl)aniline, including PPE donning, spill response, and disposal.
V. References
-
New Jersey Department of Health - 4-Aminodiphenyl - Hazardous Substance Fact Sheet URL: [Link]
-
ACS Publications - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines URL: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
